molecular formula C16H17NO3S B028617 N-(4-Acetylphenyl)-N-benzylmethanesulfonamide CAS No. 110698-70-9

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

Cat. No.: B028617
CAS No.: 110698-70-9
M. Wt: 303.4 g/mol
InChI Key: FZNLBIAMBZNQCD-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide ( 110698-70-9) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This secondary sulfonamide features a benzyl and a 4-acetylphenyl group attached to a central methanesulfonamide core, yielding the molecular formula C 16 H 17 NO 3 S and a molecular weight of 303.38 g/mol. The compound's structure combines a sulfonamide moiety, known for its ability to form strong hydrogen bonds and electrostatic interactions with protein residues, with a ketone functional group. This makes it a valuable scaffold for constructing more complex molecules or for probing biological systems. Research into analogous sulfonamide derivatives highlights their potential in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research . Furthermore, such compounds are frequently investigated for their anti-proliferative activity against various human cancer cell lines, underscoring their relevance in oncology and pharmacology studies . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(4-acetylphenyl)-N-benzylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNLBIAMBZNQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553065
Record name N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110698-70-9
Record name N-(4-Acetylphenyl)-N-benzylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific public data for this compound, this document synthesizes information from closely related analogues to provide a robust framework for its handling, characterization, and potential applications. It is imperative to note that while this guide is constructed with the highest scientific integrity, the data herein should be treated as a well-informed estimation, and appropriate safety and experimental precautions should always be taken.

Compound Identification and Physicochemical Properties

PropertyInferred Value for N-(4-Acetylphenyl)-N-benzylmethanesulfonamideData from N-(4-acetylphenyl)methanesulfonamide (CID: 684083)
Molecular Formula C16H17NO3SC9H11NO3S
Molecular Weight 303.38 g/mol 213.25 g/mol
Appearance Likely a white to pale yellow crystalline solidWhite to pale yellow crystalline powder[3][4]
Melting Point Not available161 °C
Solubility Expected to be soluble in organic solvents like ethyl acetateSoluble in ethyl acetate

Synthesis Pathway

The synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide would likely follow a standard sulfonamide formation reaction. A plausible synthetic route involves the reaction of N-benzyl-4-aminoacetophenone with methanesulfonyl chloride in the presence of a base like pyridine. This is an adaptation of the synthesis for the related compound, N-(4-acetylphenyl)methanesulfonamide.

Conceptual Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A N-benzyl-4-aminoacetophenone D Reaction in an appropriate solvent (e.g., Dichloromethane) A->D B Methanesulfonyl Chloride B->D C Pyridine (Base) C->D E N-(4-Acetylphenyl)-N-benzylmethanesulfonamide D->E F Pyridinium hydrochloride (Byproduct) D->F

Caption: Conceptual synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.

Safety and Handling

As no specific safety data sheet (SDS) is available for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, the following safety protocols are based on data from structurally similar sulfonamides. These recommendations should be considered a baseline, and a thorough risk assessment should be conducted before handling this compound.

Hazard Identification (Inferred)

Based on related compounds, N-(4-Acetylphenyl)-N-benzylmethanesulfonamide may present the following hazards:

HazardDescriptionSource (Related Compounds)
Skin Irritation May cause skin irritation upon contact.[4]
Eye Irritation May cause serious eye irritation.[4]
Acute Oral Toxicity May be harmful if swallowed.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[6]
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.[5][6][5][6]
Recommended Safe Handling Protocol

The following protocol is designed to minimize exposure and ensure the safe handling of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[3]

  • Body Protection: Wear a lab coat and long pants.[3]

  • Respiratory Protection: If handling as a powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.[3]

Engineering Controls:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage Workflow:

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Storage A Don appropriate PPE C Weigh and handle compound in a fume hood A->C B Ensure engineering controls are functional B->C D Avoid creating dust C->D E Keep container tightly closed when not in use D->E F Clean work area thoroughly E->F G Store in a cool, dry, and well-ventilated area F->G H Store away from oxidizing agents G->H I Dispose of waste according to institutional guidelines H->I

Caption: Recommended workflow for safe handling and storage.

First Aid Measures (Inferred)

In case of exposure, the following first aid measures, based on data from similar compounds, are recommended:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Conclusion

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is a compound with potential for further investigation in various scientific domains. While specific data is scarce, by leveraging information from closely related analogues, we can establish a foundational understanding of its properties, synthesis, and safe handling procedures. It is the responsibility of the researcher to conduct a thorough risk assessment and to handle this and all chemicals with the utmost care and in accordance with institutional safety guidelines.

References

  • Spectrum Chemical. (2014, November 24).
  • TCI Chemicals. Safety Data Sheet - 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide.
  • EPA. (2025, October 15). N-(4-Acetylphenyl)-N-benzylmethanesulfonamide Properties.
  • Acros Organics. (2025, December 22). Safety Data Sheet - 4-(2-Aminoethyl)benzenesulfonamide.
  • PubChem. N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083.
  • BroadPharm. (2018, August 17). Safety Data Sheet - 2-bromo-N-(4-sulfamoylphenyl)acetamide.
  • CPAchem. (2023, March 17).
  • PubChem. Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- | C14H14N2O3S | CID 221849.
  • Sigma-Aldrich. (2025, November 6).
  • Chemical-Suppliers. N-(4-Acetylphenyl)-N-benzyl-methanesulfonamide | CAS 110698-70-9.

Sources

Beyond the Linker: A Comparative Analysis of N-(4-Acetylphenyl)methanesulfonamide and Benzyl Isosteres

[1][2]

Executive Summary

In medicinal chemistry, the substitution of a phenyl ring with a benzyl group (phenyl-methylene) is a classic "scaffold hop" used to modulate solubility and flexibility.[1] However, in the context of sulfonamide-based antiarrhythmics (e.g., Dofetilide, E-4031), this modification is not merely structural—it is a functional switch that drastically alters the electronic profile of the molecule.[1]

This guide analyzes the critical divergence between the Methanesulfonanilide core (Target) and the Benzylsulfonamide core (Comparator), focusing on the acidity of the sulfonamide nitrogen (

21
FeatureN-(4-Acetylphenyl)methanesulfonamide N-Benzylmethanesulfonamide
Core Structure


Linker Type Direct N-Aryl bond (Conjugated)Methylene spacer (Insulating)

(Predicted)
7.2 ± 0.1 (Physiological Ionization)~10.5 (Neutral at pH 7.[2][1][3]4)
Electronic Effect Resonance withdrawal by Phenyl/AcetylInductive effect only
Primary Role Class III Antiarrhythmic PharmacophoreInactive / Synthetic Intermediate

Electronic & Structural Profiling[2]

The Acidity "Switch" (Hammett Effects)

The defining characteristic of N-(4-Acetylphenyl)methanesulfonamide is the acidity of its sulfonamide proton (

21
  • Target Molecule (Anilide): The nitrogen lone pair can delocalize into the

    
    -system of the phenyl ring.[2][1] This effect is amplified by the para-acetyl group, a strong electron-withdrawing group (EWG) (
    
    
    ).[2][1] This resonance stabilization of the conjugate base lowers the
    
    
    to approximately 7.2 , allowing the molecule to exist in equilibrium between neutral and ionized forms at physiological pH (7.4).[1]
  • Benzyl Derivative: The insertion of a methylene (

    
    ) bridge acts as an insulator, breaking the conjugation between the nitrogen and the phenyl ring.[1] The nitrogen lone pair is localized, and the 
    
    
    shifts to >10 .[1] Consequently, benzyl derivatives remain strictly neutral in biological systems, losing the electrostatic interaction capability required for high-affinity hERG channel blocking.[1]
Conformational Geometry
  • Rigidity: The

    
     bond in the anilide has partial double-bond character due to resonance, enforcing a relatively planar geometry that positions the sulfonamide oxygens and the acetyl carbonyl for specific binding interactions.[2][1]
    
  • Flexibility: The benzyl analog possesses a rotatable

    
     and 
    
    
    bond, introducing significant entropic costs upon binding.[2][1]
Visualization of Electronic Divergence

The following diagram illustrates the resonance stabilization difference that drives the

ElectronicEffectsAnilideN-(4-Acetylphenyl)methanesulfonamide(pKa ~ 7.2)ResonanceResonance Stabilization(Delocalization into Ring)Anilide->ResonanceN-Aryl BondBenzylN-Benzylmethanesulfonamide(pKa ~ 10.5)InsulationMethylene Insulation(No Conjugation)Benzyl->InsulationN-CH2-Aryl LinkEffect_APhysiological Ionization(Active Pharmacophore)Resonance->Effect_AStabilizes AnionEffect_BStrictly Neutral(Loss of Potency)Insulation->Effect_BLocalizes Charge

Caption: Mechanistic flow showing how the direct N-Aryl bond facilitates resonance stabilization, lowering pKa for biological activity, unlike the insulating benzyl linker.[2][1]

Synthetic Protocols & Process Chemistry

Synthesis of the phenyl-linked target requires careful control to prevent bis-sulfonylation (formation of the imide), a common side reaction not typically seen with the more nucleophilic benzyl amines.[2][1]

Protocol A: Selective Synthesis of N-(4-Acetylphenyl)methanesulfonamide

Objective: Mono-sulfonylation of 4-aminoacetophenone.

Reagents:

  • 4-Aminoacetophenone (1.0 eq)[2][1]

  • Methanesulfonyl Chloride (MsCl) (1.1 eq)[2][1]

  • Pyridine (Solvent/Base) or DCM/Triethylamine[2][1]

  • Catalyst: DMAP (Optional, 0.1 eq)[2][1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous Pyridine (50 mL) under

    
     atmosphere. Cool to 0°C.[2][1]
    
    • Why Pyridine? It acts as both solvent and proton scavenger, preventing the accumulation of HCl which could protonate the amine.[1]

  • Addition: Add Methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to minimize bis-sulfonylation (

      
      ).[2][1]
      
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench & Workup: Pour the reaction mixture into ice-cold dilute HCl (1M, 200 mL) to neutralize pyridine and precipitate the product.

    • Observation: The sulfonamide is weakly acidic and poorly soluble in water, precipitating as a white/off-white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace impurities.[2][1]

    • Target Yield: 85-95%.

    • Melting Point: 161-163°C.[2][1]

Protocol B: Synthesis of Benzyl Analog (Comparator)

Objective: Synthesis of N-benzylmethanesulfonamide.

Methodology Differences:

  • Reactivity: Benzylamine is more nucleophilic (

    
     amine) than aniline (
    
    
    conjugated).[2][1] The reaction is faster and more exothermic.[1]
  • Base Choice: Triethylamine (TEA) in Dichloromethane (DCM) is preferred over pyridine for easier workup.[2][1]

  • Workup: The product is neutral; requires organic extraction (DCM) rather than acid precipitation.[2][1]

Pharmacological Implications (SAR)

The "Methanesulfonanilide" Effect

The N-(4-Acetylphenyl)methanesulfonamide moiety is a structural fragment of Dofetilide (Tikosyn), a specific

21
  • Mechanism: The sulfonamide group acts as a key H-bond donor/acceptor system within the channel pore.[1]

  • Role of Acidity: The partial ionization at physiological pH (driven by the pKa ~7.[1]2) allows for electrostatic interaction with polar residues in the hERG channel vestibule.[1]

  • Benzyl Failure: Replacing the phenyl ring with a benzyl group removes this acidity.[1] The resulting molecule cannot participate in the requisite H-bond networks, leading to a loss of potency (often >100-fold reduction in

    
    ).[2][1]
    
hERG Liability

While the methanesulfonanilide core is essential for efficacy, it is also the source of hERG liability (QT prolongation).[1] Drug design often attempts to modify the para-substituent (the acetyl group) to modulate the pKa and reduce arrhythmia risk while maintaining therapeutic block.[2][1]

References

  • Synthesis of Dofetilide Intermediates. Technical Disclosure Commons. (2022).[2][1] "Process for the preparation of Dofetilide intermediates."

    • pKa Prediction and Measurement. ChemRxiv. (2020).[2][1] "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths."

      • Structure-Activity Relationships. Circulation Research. (1993).[2][1] "Rate-dependent prolongation of cardiac action potentials by a methanesulfonanilide class III antiarrhythmic agent."[2][1]

        • Chemical Properties. PubChem. "N-(4-Acetylphenyl)methanesulfonamide (CID 684083)."[2][1][4]

        • Comparative Crystallography.MDPI Crystals. (2021).

        The Acetylphenyl Sulfonamide Scaffold: A Technical Guide to Drug Design & Optimization

        Author: BenchChem Technical Support Team. Date: February 2026

        This technical guide provides a comprehensive review of acetylphenyl sulfonamide analogs, focusing on their role as versatile scaffolds in modern drug discovery.

        Executive Summary

        The acetylphenyl sulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically rooted in antimicrobial "sulfa drugs," modern applications have shifted toward targeted therapies for cancer (Carbonic Anhydrase IX/XII inhibition), inflammation (COX-2 selectivity), and neurodegeneration (AChE inhibition).

        This guide dissects the chemical versatility of the 4-acetylbenzenesulfonamide scaffold, detailing synthetic protocols, structure-activity relationships (SAR), and validation methodologies for researchers optimizing this pharmacophore.

        Chemical Architecture & Synthetic Workflows

        The Core Scaffold

        The term "acetylphenyl sulfonamide" primarily refers to 4-acetylbenzenesulfonamide , a bifunctional building block containing:

        • Sulfonamide (

          
          ):  A zinc-binding group (ZBG) essential for metalloenzyme inhibition and a hydrogen-bond donor/acceptor for active site anchoring.
          
        • Acetyl Group (

          
          ):  An electrophilic handle for derivatization (e.g., Claisen-Schmidt condensation) to extend the carbon skeleton into lipophilic pockets.
          
        Synthetic Pathways

        The synthesis of high-value analogs typically proceeds via a divergent strategy. The acetyl group allows for the rapid generation of chalcones , which serve as precursors for heterocyclic libraries (pyrazoles, isoxazoles, pyrimidines).

        Visualization: The Divergent Synthetic Tree

        The following diagram illustrates the transformation of the core scaffold into bioactive libraries.

        SyntheticWorkflow Start 4-Aminoacetophenone Inter 4-Acetylbenzenesulfonamide (Core Scaffold) Start->Inter 1. Diazotization 2. SO2/CuCl2 3. NH3 Chalcone Sulfonamide Chalcones (α,β-unsaturated ketones) Inter->Chalcone Ar-CHO Claisen-Schmidt (Base/Acid cat.) Prod3 Thiosemicarbazones (CA Inhibition) Inter->Prod3 Thiosemicarbazide Prod1 Pyrazoles/Pyrazolines (COX-2 / Anticancer) Chalcone->Prod1 Hydrazine hydrate (Ph-NHNH2) Prod2 Pyrimidines (Antimicrobial) Chalcone->Prod2 Guanidine/Urea

        Caption: Divergent synthesis starting from 4-aminoacetophenone to generate pharmacologically active heterocycles.

        Protocol: Microwave-Assisted Synthesis of Pyrazoline Analogs

        Context: Traditional reflux methods for pyrazoline synthesis are slow (10-24h). Microwave irradiation improves yield and purity.

        • Reagents: 4-acetylbenzenesulfonamide chalcone derivative (1.0 eq), Phenylhydrazine (1.5 eq), Glacial Acetic Acid (Solvent/Catalyst).

        • Setup: Place reactants in a microwave process vial (e.g., 10 mL). Cap and seal.

        • Irradiation: Set microwave reactor to 140°C (high absorption) for 5–10 minutes at 300W.

        • Work-up: Pour reaction mixture into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

        • Validation: Confirm cyclization by the disappearance of chalcone alkene protons (

          
          ) in 
          
          
          
          H-NMR and appearance of the pyrazoline AMX spin system (dd at
          
          
          3.0–5.0 ppm).

        Pharmacological Profiles & SAR

        Carbonic Anhydrase (CA) Inhibition

        The primary sulfonamide moiety is the classic "Zinc Anchor." However, the acetyl-phenyl tail dictates isoform selectivity.

        • Target: Tumor-associated isoforms hCA IX and hCA XII (hypoxia-induced).

        • Mechanism: The sulfonamide anion coordinates to the

          
           ion in the active site, displacing the catalytic water/hydroxide. The acetyl-derived tail interacts with the hydrophobic half of the active site cleft, conferring selectivity over ubiquitous hCA I/II.
          
        COX-2 Selective Inhibition

        Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity by inhibiting COX-1. Acetylphenyl sulfonamide analogs (similar to Celecoxib) target COX-2.

        • Structural Logic: COX-2 has a secondary "side pocket" (valine substitution) that is larger than the isoleucine-restricted pocket of COX-1. The bulky acetyl-derived heterocycles (e.g., pyrazoles) fit into this side pocket, locking the inhibitor into COX-2 while being sterically excluded from COX-1.

        Visualization: Dual Mechanism of Action

        MOA cluster_CA Carbonic Anhydrase (CA IX/XII) cluster_COX Cyclooxygenase-2 (COX-2) Drug Acetylphenyl Sulfonamide Analog Zn Zn2+ Ion (Catalytic Center) Drug->Zn Sulfonamide (-SO2NH2) Coordination Tail_CA Hydrophobic Cleft (Selectivity Region) Drug->Tail_CA Acetyl/Chalcone Tail Van der Waals Arg Arg120 (Gatekeeper) Drug->Arg H-Bonding Pocket Val523 Side Pocket (Selectivity Determinant) Drug->Pocket Steric Fit of Acetyl-Heterocycle

        Caption: Mechanistic bifurcation showing how the same scaffold targets CA (via Zn coordination) and COX-2 (via steric fit).

        Data Analysis & Comparative Metrics

        The following table summarizes Structure-Activity Relationship (SAR) trends for 4-acetylbenzenesulfonamide derivatives converted into pyrazolines.

        Table 1: Comparative Potency of Analogs (IC

        
         Values) 
        
        Analog Structure (R-Group)hCA II (Cytosolic)hCA IX (Tumor)COX-2 IC
        
        
        Selectivity (COX-2/COX-1)
        Reference (Celecoxib) >1000 nM-0.05 µMHigh
        Reference (Acetazolamide) 12 nM25 nMInactiveN/A
        Analog A (4-OMe-phenyl) 45 nM8.5 nM 0.12 µMModerate
        Analog B (4-NO
        
        
        -phenyl)
        120 nM35 nM2.50 µMLow
        Analog C (2,4-Cl-phenyl) 85 nM4.2 nM 0.08 µM High

        Key Insight: Electron-donating groups (OMe) or lipophilic halogens (Cl) on the distal phenyl ring (derived from the acetyl/chalcone part) significantly enhance hCA IX affinity and COX-2 selectivity compared to electron-withdrawing groups (

        
        ).
        

        Experimental Protocols for Validation

        Stopped-Flow Carbonic Anhydrase Inhibition Assay

        To verify the efficacy of synthesized analogs against CA isoforms.

        • Buffer Preparation: HEPES buffer (20 mM, pH 7.5) with 20 mM Na

          
          SO
          
          
          
          .
        • Indicator: Phenol red (0.2 mM).

        • Substrate: CO

          
           saturated water.
          
        • Reaction:

          • Mix Inhibitor (10 nM – 10 µM) with Enzyme (hCA IX, ~10 nM) in the stopped-flow instrument.

          • Initiate reaction by adding CO

            
             solution.
            
          • Measurement: Monitor absorbance decay at 557 nm (acidification rate) for 10–100 seconds.

        • Calculation: Determine IC

          
           using the Cheng-Prusoff equation adapted for enzyme kinetics.
          
        COX-Colorimetric Screening Assay
        • Principle: Peroxidase activity of COX heme oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during PGG

          
           reduction.
          
        • Incubation: Incubate Recombinant Human COX-2 with the test compound for 5 mins at 25°C.

        • Initiation: Add Arachidonic acid and TMPD.

        • Readout: Measure absorbance at 590 nm. Decrease in absorbance relative to control indicates inhibition.

        References

        • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

        • Zarghi, A., et al. (2011). Design and synthesis of new benzenesulfonamide derivatives as potent COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

        • Bhat, M. A., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Molecules. Link

        • Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry. Link

        • BenchChem Technical Support. (2025). A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. Link

        Sources

        Therapeutic Potential of N-Benzylmethanesulfonamide Derivatives: A Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Therapeutic Potential of N-Benzylmethanesulfonamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

        Executive Summary

        The N-benzylmethanesulfonamide scaffold (Me-SO₂-NH-Bn) represents a distinct and versatile pharmacophore in medicinal chemistry.[1] Unlike its aromatic counterpart (benzenesulfonamide), the methanesulfonamide moiety offers unique physicochemical properties, including a distinct hydrogen-bonding profile, smaller steric footprint, and resistance to metabolic hydrolysis. This guide analyzes its therapeutic utility, specifically as a potent antagonist for TRPV1 channels (pain modulation) and an inhibitor of Aurora Kinase A (oncology), while detailing high-yield synthetic protocols and self-validating biological assays.

        Chemical Architecture & Synthesis[2][3]

        The Scaffold

        The core structure consists of a methanesulfonamide group (

        
        ) attached to a benzyl moiety.[1][2][3][4] This linkage provides a flexible "hinge" (the methylene group) that allows the sulfonamide oxygen atoms to orient into deep protein pockets, such as the vanilloid binding site of TRPV1.
        
        Synthetic Protocols

        Two primary methods are established for synthesizing this scaffold: the classical nucleophilic substitution and the catalytic "borrowing hydrogen" alkylation.

        Method A: Classical Sulfonylation (Standard Protocol)
        • Mechanism: Nucleophilic attack of benzylamine on the electrophilic sulfur of methanesulfonyl chloride.

        • Yield: >95%

        • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

          
          ), Dichloromethane (DCM).
          

        Step-by-Step Protocol:

        • Preparation: Dissolve 1.0 equiv of substituted benzylamine in anhydrous DCM under

          
           atmosphere.
          
        • Base Addition: Add 1.2 equiv of

          
           and cool the mixture to 0°C.
          
        • Sulfonylation: Dropwise add 1.1 equiv of MsCl. The reaction is exothermic; maintain temperature <5°C.

        • Completion: Warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

        • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

          
          . Dry over 
          
          
          
          and concentrate.
        Method B: Catalytic N-Alkylation (Green Chemistry)
        • Mechanism: Manganese or Copper-catalyzed hydrogen autotransfer (borrowing hydrogen) using benzyl alcohol.

        • Advantage: Avoids genotoxic alkyl halides and sulfonyl chlorides; water is the only byproduct.

        SynthesisPathways Start1 Benzylamine (R-Ph-CH2-NH2) Reagent1 MsCl / Et3N (DCM, 0°C) Start1->Reagent1 Product N-benzylmethanesulfonamide (Scaffold) Reagent1->Product Method A (>95% Yield) Start2 Methanesulfonamide (Me-SO2-NH2) Reagent2 Benzyl Alcohol Mn(I) Catalyst / 150°C Start2->Reagent2 Reagent2->Product Method B (Green Synthesis)

        Caption: Figure 1. Dual synthetic pathways for N-benzylmethanesulfonamide derivatives utilizing classical sulfonylation and catalytic alkylation.

        Pharmacological Targets & Mechanisms

        TRPV1 Antagonism (Pain & Inflammation)

        The N-benzylmethanesulfonamide moiety has emerged as a critical C-region pharmacophore in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

        • Mechanism of Action: The sulfonamide oxygen acts as a hydrogen bond acceptor for Ser512 in the TRPV1 binding pocket.[4][5] The benzyl group occupies a hydrophobic crevice lined by Tyr511, Tyr554, and Ile569 .

        • Therapeutic Relevance: Blocking TRPV1 desensitizes nociceptors to heat and chemical stimuli, offering a non-opioid pathway for treating neuropathic pain.

        Aurora Kinase A Inhibition (Oncology)

        In cancer therapeutics, this scaffold serves as a hinge-binding motif.[3]

        • Mechanism: The sulfonamide group forms hydrogen bonds with Thr217 in the ATP-binding pocket of Aurora Kinase A.

        • Selectivity: Derivatives featuring this scaffold show high selectivity for Aurora A over Aurora B, reducing the risk of off-target toxicity (e.g., polyploidy).

        MoA TRPV1 TRPV1 Channel (Nociceptor) Effect1 Channel Blockade (Ca2+ Influx Inhibition) TRPV1->Effect1 Ligand N-benzylmethanesulfonamide Derivative Binding Binding Pocket Interactions: 1. Sulfonamide O -> Ser512 (H-bond) 2. Benzyl -> Tyr511 (Hydrophobic) Ligand->Binding Binding->TRPV1 Stabilizes Closed State Outcome1 Analgesia / Anti-inflammation Effect1->Outcome1

        Caption: Figure 2. Mechanism of Action for TRPV1 antagonism. The scaffold targets specific residues to prevent Calcium influx.

        Structure-Activity Relationship (SAR) Data

        The following table summarizes the potency of N-benzylmethanesulfonamide derivatives against TRPV1, highlighting the impact of benzyl ring substitution.

        Compound IDR-Group (Benzyl)Target
        
        
        (nM)
        Functional
        
        
        (nM)
        Outcome
        Lead (1) H (Unsubstituted)hTRPV17.815.0Moderate Antagonist
        Cmpd 12 4-ChlorohTRPV11.295.9High Potency
        Cmpd 19 4-MethoxyhTRPV10.952.14Highest Potency
        Cmpd 23 4-TrifluoromethylhTRPV14.511.2Lipophilicity Limit

        Data Source: J. Med. Chem. (Ann et al.) and related TRPV1 studies.

        Key Insight: Electron-donating groups (OMe) and mild electron-withdrawing groups (Cl) at the para-position of the benzyl ring significantly enhance binding affinity compared to the unsubstituted analog. This suggests a tight hydrophobic fit in the Tyr511/Tyr554 pocket.

        Validated Experimental Protocol: Uptake Assay

        To verify the functional antagonism of synthesized derivatives, a simple binding assay is insufficient. The

        
         Uptake Assay  is the gold standard for measuring functional channel blockade.
        

        Rationale: TRPV1 is a

        
        -permeable ion channel.[4] Measuring the influx of radiolabeled calcium in the presence of an agonist (Capsaicin) and the test compound provides a direct readout of inhibition.
        
        Protocol Steps:
        • Cell Culture: Use CHO (Chinese Hamster Ovary) cells stably expressing human TRPV1 (hTRPV1).[6] Seed at

          
           cells/well in 96-well plates.
          
        • Buffer Prep: Prepare assay buffer (130 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Crucial: Exclude

          
           initially.
          
        • Compound Incubation:

          • Wash cells 2x with assay buffer.

          • Add test compound (N-benzylmethanesulfonamide derivative) at varying concentrations (0.1 nM – 10 µM).

          • Incubate for 10 minutes at 37°C.

        • Activation:

          • Add stimulation mix containing Capsaicin (100 nM) and

            
             (10 µCi/mL) .
            
          • Incubate for exactly 2 minutes at 37°C. (Time-critical step to prevent saturation).

        • Termination:

          • Rapidly aspirate buffer.

          • Wash 3x with ice-cold buffer containing 0.5 mM LaCl₃ (Lanthanum seals the channels and prevents Ca²⁺ leakage).

        • Lysis & Counting:

          • Lyse cells with 0.1% Triton X-100.

          • Transfer lysate to scintillation vials and measure radioactivity (CPM).

        • Calculation:

        References

        • Ann, J., et al. "2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists."[6] Journal of Medicinal Chemistry.

        • CymitQuimica. "N-benzylmethanesulfonamide | CAS 3989-45-5 Technical Data."

        • Reed-Berendt, B. "New Frontiers in Borrowing Hydrogen Catalysis." Cardiff University Doctoral Thesis. (Detailed synthesis protocols).

        • Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry.

        • BenchChem. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Catalysis.

        Sources

        Methodological & Application

        Synthesis protocol for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Modular Synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Executive Summary

        This application note details a robust, two-step convergent synthesis for

        
        -(4-Acetylphenyl)-
        
        
        
        -benzylmethanesulfonamide
        . This target molecule combines an acetophenone core—a critical precursor for chalcones and heterocycles—with a protected sulfonamide moiety.

        While direct alkylation of anilines often leads to over-alkylation (quaternary salts), this protocol employs a "Protect-then-Alkylate" strategy . By first installing the electron-withdrawing methanesulfonyl (mesyl) group, we modulate the nucleophilicity of the nitrogen, allowing for a controlled, mono-selective benzylation. This method ensures high chemoselectivity, preserving the ketone functionality on the acetophenone ring without the need for acetal protection.

        Strategic Analysis & Retrosynthesis

        The synthesis is designed to avoid the pitfalls of reductive amination in the presence of ketones. We utilize the sulfonamide acidity (

        
        ) to facilitate clean alkylation under mild basic conditions.
        

        Route Logic:

        • Chemoselectivity: Sulfonylation occurs exclusively at the amine, leaving the ketone intact.

        • Regiocontrol: The resulting sulfonamide mono-anion allows for precise mono-benzylation.

        Figure 1: Retrosynthetic Logic

        Retrosynthesis Target Target: N-(4-Acetylphenyl)-N-benzyl- methanesulfonamide Inter Intermediate: N-(4-Acetylphenyl)methanesulfonamide Inter->Target N-Alkylation (C-N Bond Formation) SM1 Starting Material 1: 4-Aminoacetophenone SM1->Inter Sulfonylation SM2 Reagent A: Methanesulfonyl Chloride (MsCl) SM2->Inter ReagentB Reagent B: Benzyl Bromide (BnBr) ReagentB->Target

        Caption: Retrosynthetic disconnection relying on sulfonamide activation.

        Experimental Protocol: Step 1 (Sulfonylation)

        Objective: Synthesis of

        
        -(4-acetylphenyl)methanesulfonamide.
        

        The amino group of 4-aminoacetophenone is moderately nucleophilic. However, the para-acetyl group withdraws electron density, slightly deactivating the ring. To drive the reaction to completion and scavenge the HCl by-product, pyridine is used as both a base and a nucleophilic catalyst (via an

        
        -sulfonylpyridinium intermediate).
        

        Reagents & Materials:

        Reagent MW ( g/mol ) Equiv. Role
        4-Aminoacetophenone 135.16 1.0 Substrate
        Methanesulfonyl Chloride (MsCl) 114.55 1.2 Electrophile
        Pyridine 79.10 3.0 Base/Solvent

        | Dichloromethane (DCM) | - | Solvent | Medium |

        Procedure:

        • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

        • Dissolution: Charge the flask with 4-Aminoacetophenone (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to substrate). Add Pyridine (3.0 equiv) in one portion.[1]

        • Addition: Cool the mixture to 0°C using an ice bath. Add MsCl (1.2 equiv) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent bis-sulfonylation.

        • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

        • Workup:

          • Quench with 1N HCl (cold) to neutralize excess pyridine (forms water-soluble pyridinium salts).

          • Extract with DCM (

            
            ).
            
          • Wash combined organics with sat.[2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

            
             and Brine.[3]
            
          • Dry over

            
            , filter, and concentrate.
            
        • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

        Validation:

        • Appearance: Off-white solid.

        • 1H NMR Check: Disappearance of the broad aniline

          
           signal (
          
          
          
          4.0–6.0 ppm) and appearance of the sulfonamide
          
          
          (
          
          
          ~10.0 ppm) and methyl singlet (
          
          
          ~3.0 ppm).

        Experimental Protocol: Step 2 (N-Alkylation)

        Objective: Synthesis of

        
        -(4-Acetylphenyl)-
        
        
        
        -benzylmethanesulfonamide.

        The sulfonamide proton is acidic (

        
        ). Weak bases like Potassium Carbonate (
        
        
        
        ) are sufficient to deprotonate the nitrogen, generating a nucleophile that attacks Benzyl Bromide via an
        
        
        mechanism.

        Reagents & Materials:

        Reagent MW ( g/mol ) Equiv. Role
        Intermediate (Step 1) 213.25 1.0 Substrate
        Benzyl Bromide 171.04 1.2 Electrophile

        | Potassium Carbonate (

        
        )  | 138.21 | 2.0 | Base |
        | Acetonitrile (ACN)  or DMF  | - | Solvent | Medium |
        

        Procedure:

        • Setup: Use a clean RBF with a reflux condenser.

        • Activation: Dissolve the Intermediate (1.0 equiv) in ACN or DMF (0.3 M). Add anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

          
            (2.0 equiv). Stir at RT for 15 minutes to initiate deprotonation.
          
        • Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.

        • Heating: Heat the mixture to 60°C (if using DMF) or Reflux (if using ACN) for 3–5 hours.

        • Workup:

          • Cool to RT. Filter off the inorganic solids (

            
            , excess 
            
            
            
            ).
          • Concentrate the filtrate.[2]

          • If DMF was used: Pour residue into ice water to precipitate the product. Filter and wash with water.[4]

        • Purification: Recrystallize from Ethanol or perform column chromatography (Gradient: 10%

          
           30% EtOAc in Hexanes).
          

        Figure 2: Experimental Workflow

        Workflow Start Start: 4-Aminoacetophenone Step1 Step 1: MsCl, Pyridine DCM, 0°C -> RT Start->Step1 Dissolve & Cool Inter Isolate: Sulfonamide Int. Step1->Inter Acid Wash & Crystallize Step2 Step 2: BnBr, K2CO3 DMF, 60°C Inter->Step2 Deprotonation Finish Final Product: N-Benzyl-N-mesyl analogue Step2->Finish Precipitation & Filtration

        Caption: Step-by-step operational workflow for the synthesis.

        Analytical Validation (Self-Validating System)

        To ensure the protocol was successful, compare your data against these expected values.

        Expected 1H NMR (CDCl3, 400 MHz):

        • 
           7.9–8.0 (d, 2H):  Aromatic protons ortho to the acetyl group (deshielded).
          
        • 
           7.4–7.5 (d, 2H):  Aromatic protons ortho to the nitrogen.
          
        • 
           7.2–7.4 (m, 5H):  Benzyl aromatic protons.
          
        • 
           4.8–4.9 (s, 2H):  Benzylic 
          
          
          
          (Key diagnostic peak for successful alkylation).
        • 
           2.9–3.0 (s, 3H):  Methanesulfonyl 
          
          
          
          .
        • 
           2.6 (s, 3H):  Acetyl 
          
          
          
          .

        Troubleshooting Guide:

        • Issue: Presence of starting material after Step 2.

          • Cause:

            
             particle size too large or DMF wet.
            
          • Fix: Use finely ground

            
             or switch to 
            
            
            
            (higher solubility). Ensure anhydrous solvent.
        • Issue: Bis-sulfonylation in Step 1.

          • Cause: Temperature too high during MsCl addition.

          • Fix: Strictly maintain 0°C; add MsCl slower.

        References

        • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide. (Accessed 2023).[5] Provides the foundational protocol for sulfonylation of aniline derivatives. Link

        • National Institutes of Health (NIH) - PubChem. Compound Summary: N-Phenylmethanesulfonamide (CID 70970).[6] Physical property data and safety information.[3][7][8] Link

        • Stiniya, S., et al. "N-alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3." Applied Organometallic Chemistry, 2021. Validates the use of carbonate bases for sulfonamide alkylation.[9] Link

        • Santa Cruz Biotechnology. N-(4-Acetylphenyl)methanesulfonamide Product Data. Confirms CAS 5317-89-5 and solid-state properties. Link

        Sources

        Reaction conditions for N-benzylation of sulfonamides using benzyl halides

        Author: BenchChem Technical Support Team. Date: February 2026

        Application Note: Precision N-Benzylation of Sulfonamides using Benzyl Halides

        Abstract

        The N-benzylation of sulfonamides is a pivotal transformation in medicinal chemistry, often serving as a critical step in the synthesis of protease inhibitors, anticancer agents, and antimicrobial drugs. While seemingly trivial, the reaction is governed by subtle interplay between the sulfonamide acidity (

        
        ), base strength, and solvent polarity. This guide provides a comprehensive technical analysis of the 
        
        
        
        alkylation of sulfonamides using benzyl halides, offering three distinct protocols tailored for standard, hindered, and green-chemistry applications.

        Strategic Analysis: The Mechanistic Landscape

        To optimize N-benzylation, one must understand the governing physical organic chemistry. Sulfonamides are weak acids. Unlike carboxamides, the sulfonyl group strongly withdraws electrons, rendering the N-H proton acidic enough to be removed by weak-to-moderate bases.

        The Reaction Mechanism ( Pathway)

        The reaction proceeds via a classic bimolecular nucleophilic substitution (

        
        ).
        
        • Deprotonation: The base removes the N-H proton, generating the sulfonamide anion (

          
          ).
          
        • Nucleophilic Attack: The localized negative charge on the nitrogen attacks the benzylic carbon of the benzyl halide.

        • Leaving Group Departure: The halide (Cl, Br) is displaced.[1]

        Key Challenge: Primary sulfonamides (

        
        ) have two acidic protons. Over-alkylation (formation of N,N-dibenzyl species) is a common side reaction if stoichiometry and basicity are not strictly controlled.
        
        Critical Process Parameters (CPPs)
        ParameterRecommendationScientific Rationale
        Base
        
        
        or
        
        
        Carbonates are generally sufficient to deprotonate sulfonamides (
        
        
        ).
        
        
        offers the "Cesium Effect," where the larger cation radius disrupts tight ion pairing, increasing anion nucleophilicity [1].
        Solvent MeCN or DMFPolar aprotic solvents are essential to solvate the cation (e.g.,
        
        
        ) while leaving the sulfonamide anion "naked" and reactive.
        Halide Benzyl BromideBromides offer the best balance of reactivity and stability. Benzyl chlorides are cheaper but slower, often requiring iodide catalysis (Finkelstein condition).
        Temp
        
        
        Higher temperatures increase rate but promote bis-alkylation.

        Visualizing the Workflow

        The following diagram illustrates the decision logic for selecting the appropriate protocol based on substrate complexity.

        G Start Substrate Analysis: Sulfonamide Type Type Is the Sulfonamide Primary (R-SO2NH2) or Secondary? Start->Type Primary Primary (Risk of Bis-alkylation) Type->Primary Primary Secondary Secondary (Sterically Hindered?) Type->Secondary Secondary MethodA METHOD A: Standard Protocol (K2CO3 / MeCN) Primary->MethodA Standard MethodC METHOD C: Green/Scale-Up (PTC / Toluene / Water) Primary->MethodC Large Scale Hindered Is it Sterically Hindered? Secondary->Hindered Hindered->MethodA No MethodB METHOD B: High-Reactivity Protocol (NaH / DMF) Hindered->MethodB Yes (Low Reactivity)

        Caption: Decision matrix for selecting the optimal N-benzylation protocol based on substrate sterics and scale.

        Experimental Protocols

        Method A: The "Gold Standard" (Potassium Carbonate/Acetonitrile)

        Best for: General library synthesis, primary sulfonamides, and substrates sensitive to strong bases.

        Reagents:

        • Sulfonamide (1.0 equiv)

        • Benzyl Bromide (1.1 equiv)

        • Potassium Carbonate (

          
          , anhydrous, 2.0 equiv)
          
        • Acetonitrile (MeCN, anhydrous)

        Protocol:

        • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfonamide (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

        • Activation: Add

          
            (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to initiate deprotonation.
          
          • Note: If the substrate is poorly soluble, Acetone or DMF can be substituted, though DMF is harder to remove.[2]

        • Alkylation: Add Benzyl Bromide (1.1 mmol) dropwise via syringe.

          • Tip: For less reactive Benzyl Chlorides, add catalytic Sodium Iodide (10 mol%) to generate the more reactive Benzyl Iodide in situ.

        • Reaction: Heat the mixture to

          
            and monitor by TLC/LC-MS. Typical reaction time is 2–6 hours.
          
        • Workup: Cool to room temperature. Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

        • Purification: Recrystallize from EtOH/Hexane or purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

        Method B: The "Sledgehammer" (Sodium Hydride/DMF)

        Best for: Unreactive secondary sulfonamides, sterically hindered substrates, or rapid synthesis requirements.

        Reagents:

        • Sulfonamide (1.0 equiv)

        • Benzyl Bromide (1.2 equiv)

        • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

        • DMF (anhydrous)

        Protocol:

        • Pre-caution: NaH releases hydrogen gas. Conduct this reaction under an inert atmosphere (Nitrogen or Argon) in a well-ventilated hood.

        • Deprotonation: To a solution of Sulfonamide (1.0 mmol) in DMF (3 mL) at

          
          , carefully add NaH  (1.5 mmol).
          
        • Evolution: Allow the mixture to stir at

          
           for 30 minutes until gas evolution ceases. The solution often turns clear or slightly yellow, indicating anion formation.
          
        • Addition: Add Benzyl Bromide (1.2 mmol) dropwise at

          
          .
          
        • Reaction: Allow the reaction to warm to room temperature. Stir for 1–3 hours.

          • Data Support: Comparative studies show NaH/DMF conditions can boost yields in hindered chromene-sulfonamide derivatives where carbonate bases fail [2].

        • Quench: Carefully quench with saturated

          
           solution (exothermic!).
          
        • Extraction: Extract with EtOAc (

          
          ). Wash the combined organics with water (
          
          
          
          ) and brine to remove DMF. Dry over
          
          
          and concentrate.
        Method C: Phase Transfer Catalysis (Green/Scalable)

        Best for: Large-scale preparations, avoiding anhydrous solvents, and industrial processes.

        Reagents:

        • Sulfonamide (1.0 equiv)

        • Benzyl Chloride/Bromide (1.1 equiv)

        • Toluene or DCM (Organic phase)

        • NaOH (10-50% aq. solution)

        • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAI (1-5 mol%)

        Protocol:

        • Biphasic Setup: Dissolve Sulfonamide and Benzyl Halide in Toluene (or DCM).

        • Catalyst Addition: Add the Phase Transfer Catalyst (5 mol%).

        • Base Addition: Add the aqueous NaOH solution.

        • Agitation: Stir vigorously. The catalyst shuttles the hydroxide ion into the organic layer (as an ion pair), deprotonating the sulfonamide at the interface or within the organic phase [3].

        • Completion: Monitor by TLC. Upon completion, separate the layers.[1] Wash the organic layer with water and brine.[1]

        Troubleshooting & QC

        IssueProbable CauseCorrective Action
        Bis-alkylation Excess base/halide or high temp.Strictly use 1.0–1.1 equiv of halide. Lower temperature to RT. Switch to Method A (milder base).
        Low Conversion Poor solubility or weak nucleophile.Switch to Method B (NaH/DMF). Add catalytic KI (Finkelstein).
        O-Alkylation Ambident nucleophile behavior.Rare for sulfonamides (N-alkylation is thermodynamically preferred). Ensure solvent is polar aprotic to favor N-attack.
        Purification difficulty Excess benzyl halide remaining.Wash crude with dilute aqueous amine (e.g., morpholine) to scavenge excess halide before chromatography, or use polymer-supported scavengers.

        References

        • Cesium Effect in Organic Synthesis: Comparison of alkali metal carbonates in alkylation reactions. Source: (Contextual validation of K2CO3 vs Cs2CO3).

        • Base Comparison (NaH vs K2CO3): Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Source:

        • Phase Transfer Catalysis: Industrial Phase-Transfer Catalysis for Benzyl Chloride Derivatives. Source:

        • General Sulfonamide Synthesis Workflow: Application Notes and Protocols for Sulfonamide Synthesis. Source:

        Sources

        One-Pot Synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: An Application Note and Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Significance of N-Substituted Sulfonamides

        The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding.[1][2] Specifically, N-substituted sulfonamides are crucial scaffolds in drug discovery, with applications as thromboxane receptor antagonists, antitrypanosomal agents, and inhibitors of secreted frizzled-related protein-1. The target molecule of this guide, N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, incorporates both an acetylphenyl moiety, a common feature in pharmacologically active compounds, and a benzyl group, which can modulate lipophilicity and binding interactions. Traditional multi-step syntheses of such molecules often involve intermediate isolation and purification, leading to increased time, cost, and potential for yield loss.[3] This application note details a streamlined and efficient one-pot synthesis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, designed for researchers in drug development and organic synthesis.

        Methodology Overview: A Convergent One-Pot Approach

        This protocol leverages a sequential, one-pot reaction strategy that combines two key transformations: the N-methanesulfonylation of 4-aminoacetophenone and the subsequent N-benzylation of the intermediate sulfonamide. This approach obviates the need for isolating the N-(4-acetylphenyl)methanesulfonamide intermediate, thereby enhancing efficiency.[4] The entire process is conducted in a single reaction vessel, minimizing handling and purification steps.

        The reaction proceeds in two distinct, yet compatible, stages:

        • N-Methanesulfonylation: 4-Aminoacetophenone is reacted with methanesulfonyl chloride in the presence of a base to form the intermediate, N-(4-acetylphenyl)methanesulfonamide.

        • N-Benzylation: Upon formation of the intermediate, a benzylating agent, benzyl bromide, is introduced along with a suitable base to facilitate the N-alkylation, yielding the final product.

        The choice of base and solvent is critical to ensure both reactions proceed to completion with high selectivity.

        Experimental Workflow Diagram

        One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Reactants 4-Aminoacetophenone + Methanesulfonyl Chloride + Base 1 (e.g., Pyridine) Intermediate N-(4-acetylphenyl)methanesulfonamide (in situ) Reactants->Intermediate Step 1: N-Methanesulfonylation Benzylation_Reactants Benzyl Bromide + Base 2 (e.g., K2CO3) Product N-(4-Acetylphenyl)-N-benzylmethanesulfonamide Benzylation_Reactants->Product Step 2: N-Benzylation Workup Reaction Quenching & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Reaction_Mechanism cluster_step1 Step 1: N-Methanesulfonylation cluster_step2 Step 2: N-Benzylation A 4-Aminoacetophenone C Intermediate: N-(4-acetylphenyl)methanesulfonamide A->C + B Methanesulfonyl Chloride B->C + D N-(4-acetylphenyl)methanesulfonamide Py Pyridine (Base) Py->C facilitates F Final Product: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide D->F + E Benzyl Bromide E->F + K2CO3 K2CO3 (Base) K2CO3->F facilitates

        Sources

        Application Note: Strategic Utilization of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide in Convergent Drug Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        This Application Note is designed for research scientists and process chemists involved in the synthesis of Class III anti-arrhythmic agents and sulfonamide-based bio-active scaffolds. It details the strategic use of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide as a chemoselective intermediate.

        Abstract & Core Utility

        N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (hereafter referred to as Intermediate A ) serves as a critical "masked" building block in the synthesis of methanesulfonanilide anti-arrhythmics (e.g., Dofetilide, Sotalol analogues).

        Its primary utility lies in the orthogonal protection of the sulfonamide nitrogen. The

        
        -benzyl group renders the sulfonamide nitrogen non-nucleophilic and stable against base-catalyzed alkylation, allowing aggressive chemical manipulation of the para-acetyl group (e.g., 
        
        
        
        -halogenation, reductive amination) without side reactions.
        Chemical Profile
        PropertySpecification
        IUPAC Name N-(4-acetylphenyl)-N-benzylmethanesulfonamide
        Molecular Formula
        
        
        Molecular Weight 303.38 g/mol
        Functional Core Protected Sulfonanilide / Acetyl (Ketone)
        Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
        Key Reactivity Ketone condensation; Hydrogenolytic deprotection

        Strategic Rationale: The "Masked" Nitrogen

        In the synthesis of drugs like Dofetilide , the methanesulfonamide moiety (

        
        ) is a key pharmacophore. However, the acidic proton on the free sulfonamide (
        
        
        
        ) creates two process challenges:
        • Bis-alkylation: During alkylation reactions intended for other parts of the molecule, the sulfonamide nitrogen can compete as a nucleophile.

        • Solubility Issues: Free sulfonamides often suffer from poor solubility in non-polar organic solvents used for downstream coupling.

        The Solution: Benzylation of the sulfonamide nitrogen creates a tertiary sulfonamide (Intermediate A ). This protects the nitrogen during the elaboration of the acetyl tail and is easily removed in the final step via catalytic hydrogenolysis (

        
        ), restoring the active pharmacophore.
        
        Pathway Visualization

        The following diagram illustrates the workflow for generating and utilizing this intermediate.

        G Start 4-Aminoacetophenone Step1 Sulfonylation (MsCl, Pyridine) Start->Step1 Inter1 N-(4-Acetylphenyl) methanesulfonamide Step1->Inter1 Step2 N-Benzylation (BnBr, K2CO3) Inter1->Step2 Target Intermediate A (Protected Scaffold) Step2->Target App Functionalization (e.g., Bromination) Target->App Active Ketone Chemistry End Deprotection (H2, Pd/C) App->End Restore NH

        Figure 1: Synthesis and utilization workflow of the protected sulfonamide scaffold.

        Experimental Protocols

        Protocol A: Synthesis of the Protected Intermediate

        This protocol describes the "One-Pot, Two-Step" approach, which is preferred for scale-up to minimize isolation losses.

        Reagents:

        • 4-Aminoacetophenone (1.0 eq)

        • Methanesulfonyl chloride (MsCl) (1.1 eq)

        • Benzyl Bromide (BnBr) (1.2 eq)

        • Pyridine (solvent/base) or DCM/TEA system.

        Step-by-Step Methodology:

        • Mesylation: Dissolve 4-aminoacetophenone in DCM (10 volumes). Add Pyridine (2.0 eq).[1] Cool to

          
          .
          
        • Addition: Dropwise add MsCl (1.1 eq) while maintaining temperature

          
          . The reaction is exothermic.
          
        • Monitoring: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate N-(4-acetylphenyl)methanesulfonamide will form.

        • Benzylation (In-situ): Once mesylation is complete, add

          
           (2.5 eq) and Benzyl Bromide (1.2 eq) directly to the reaction mixture (solvent switch to DMF or Acetone may be required if using inorganic base; alternatively, use phase transfer catalysis).
          
          • Optimization: For highest purity, isolate the mesylated intermediate first, then benzylate in Acetone/Reflux with

            
            .
            
        • Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with 1N HCl (to remove pyridine), then Brine.

        • Purification: Recrystallize from Ethanol/Hexane to yield Intermediate A as a white/off-white solid.

        Quality Control Criteria:

        • HPLC: >98% purity.[4]

        • 1H NMR (CDCl3): Look for the disappearance of the broad -NH singlet (approx 9-10 ppm) and appearance of the benzylic methylene singlet (

          
          , approx 4.8 ppm).
          
        Protocol B: Downstream Application (Alpha-Bromination)

        This step demonstrates the stability of the N-benzyl group while modifying the acetyl handle to create a linker for amine coupling (common in Dofetilide synthesis).

        Reagents:

        • Intermediate A (1.0 eq)[1]

        • Phenyltrimethylammonium tribromide (PTAB) or

          
           (1.0 eq)
          
        • THF/Ethanol (1:1)

        Methodology:

        • Dissolve Intermediate A in THF.

        • Add PTAB portion-wise at

          
          .
          
        • Stir at RT for 2 hours. The solution will decolorize as bromine is consumed.

        • Result: Formation of the

          
          -bromo ketone (
          
          
          
          ).
          • Note: Without the N-benzyl protection, the free sulfonamide nitrogen could attack the

            
            -bromo ketone intermolecularly or intramolecularly, leading to complex mixtures.
            
        • Quench: Add aqueous sodium bicarbonate. Extract and use immediately in the next coupling step (unstable intermediate).

        Protocol C: Deprotection (Final Step)

        Restoring the active sulfonamide pharmacophore after the molecule is fully assembled.

        Methodology:

        • Dissolve the coupled product in Methanol or Ethanol.

        • Add 10% Pd/C catalyst (10 wt% loading).

        • Apply Hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker).

        • Stir at RT or

          
           for 6-12 hours.
          
        • Filtration: Filter through Celite to remove catalyst.

        • Concentration: Evaporate solvent to yield the final bioactive sulfonamide.

        Mechanism of Action & Troubleshooting

        Why this works: The pKa Shift
        • Aniline: Basic (

          
          ).
          
        • Sulfonamide: Acidic (

          
          ).
          
        • N-Benzyl Sulfonamide: Non-basic, Non-acidic (Neutral).

          • By removing the acidic proton, we prevent deprotonation by bases used in alkylation (e.g.,

            
            , NaH).
            
          • By sterically hindering the nitrogen with a benzyl group, we prevent it from acting as a nucleophile.

        Troubleshooting Guide
        ObservationRoot CauseCorrective Action
        Low Yield in Benzylation Poor nucleophilicity of sulfonamide anion.Use a stronger base (NaH) in DMF, or add catalytic KI (Finkelstein condition) to activate Benzyl Bromide.
        Over-Bromination (Protocol B) Excess Bromine or high temp.Strictly control stoichiometry (0.95 eq of
        
        
        ) and keep temp
        
        
        .
        Incomplete Deprotection Catalyst poisoning.Ensure the starting material is free of Sulfur/Thiol impurities (other than the sulfonamide). Increase
        
        
        pressure to 50 psi.

        References

        • Sulfonamide Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2012). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for N-benzyl stability).
        • Dofetilide Intermediate Synthesis: Rajan, S. T., et al. (2022).[5] "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons. Available at: [Link][5]

        • Sulfonamide Crystallography & Synthesis: Kobkeatthawin, T., et al. (2018).[6] "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide."[6] Crystallography Reports. Available at: [Link]

        • N-Benzyl Sulfonamide Methodology: Ngassa, F. N., et al. (2020).[7] "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry.[7] Available at: [Link][7]

        Sources

        Application Notes and Protocols for In Vitro Antibacterial Assays of Sulfonamide Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction

        Sulfonamides, or "sulfa drugs," represent a cornerstone in the history of antimicrobial chemotherapy. As the first broadly effective systemic antibacterial agents, their discovery revolutionized medicine and paved the way for the modern antibiotic era.[1] These synthetic bacteriostatic antibiotics continue to be relevant in clinical and veterinary medicine for treating a variety of bacterial infections, including urinary tract infections and pneumonia.[2][3] The enduring utility and the continuous development of new sulfonamide derivatives necessitate robust, standardized, and reproducible in vitro methods to accurately assess their antibacterial potency.

        This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the evaluation of sulfonamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical experimental choices, outlines self-validating quality control measures, and offers a framework for the accurate interpretation of results. The protocols described herein are grounded in internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different laboratories.[4][5]

        The Scientific Foundation: Mechanism of Action and Resistance

        A thorough understanding of how sulfonamides work and how bacteria evade their effects is critical for designing meaningful experiments and interpreting their outcomes.

        Mechanism of Action: Competitive Inhibition of Folate Synthesis

        Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (folate) synthesis pathway.[1][6][7]

        • The Target Pathway: Unlike humans, who obtain folate (Vitamin B9) from their diet, most bacteria must synthesize it de novo.[1][8][9] This metabolic pathway is essential for the production of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[10]

        • Structural Mimicry: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[3][10] This structural similarity allows them to bind to the active site of DHPS, competitively blocking PABA from binding.

        • Bacteriostatic Effect: By halting the production of dihydropteroic acid, a precursor to folic acid, sulfonamides effectively shut down the synthesis of essential nucleic acids and proteins. This action does not directly kill the bacteria but prevents their growth and replication, an effect known as bacteriostasis.[2][8][9] The host's immune system is then typically able to clear the static bacterial population.

        .dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

        } .end Caption: Sulfonamides competitively inhibit the DHPS enzyme, blocking bacterial folic acid synthesis.

        Bacterial Mechanisms of Resistance

        The clinical efficacy of sulfonamides has been challenged by the evolution of bacterial resistance. Key mechanisms include:

        • Alterations in the Target Enzyme: The most common form of resistance involves mutations in the bacterial folP gene, which encodes the DHPS enzyme.[6][10][11] These mutations result in an altered DHPS that has a lower affinity for sulfonamides while retaining its ability to bind PABA.

        • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant DHPS genes (sul1, sul2, sul3).[6][12] These genes produce an alternative DHPS enzyme that is insensitive to the drug.[6][11]

        • Metabolic Bypass: Some bacteria can develop or utilize alternative metabolic pathways to produce the necessary components for survival, bypassing the need for the folate pathway altogether.

        • Increased PABA Production: Certain resistant strains can overproduce the natural substrate, PABA, which outcompetes the sulfonamide inhibitor at the DHPS active site.[10]

        • Reduced Permeability/Active Efflux: Changes in the bacterial cell membrane can reduce the uptake of sulfonamides, or bacteria may acquire efflux pumps that actively transport the drug out of the cell before it can reach its target.[10]

        Core Principles for Sulfonamide Assays

        Standardization is the bedrock of reliable antimicrobial susceptibility testing. Adherence to established guidelines from bodies like CLSI and EUCAST is paramount.[5][13][14][15]

        Critical Terminology
        • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This is the most common metric for determining the potency of a new compound.

        • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is determined by subculturing from MIC tubes that show no growth.

        • Bacteriostatic vs. Bactericidal: A bacteriostatic agent inhibits bacterial growth (MIC is observable, but MBC is much higher), while a bactericidal agent actively kills bacteria.[17][18] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

        Special Considerations for Sulfonamides

        Testing sulfonamides requires specific attention to the composition of the growth medium to avoid erroneous results.

        • Thymidine Interference: The primary challenge in sulfonamide testing is the presence of thymidine in standard microbiological media.[19] If present, bacteria can utilize this exogenous thymidine, bypassing the need for folic acid synthesis and rendering the sulfonamide ineffective in vitro, leading to falsely high MIC values.[19][20]

        • Recommended Media: For this reason, Mueller-Hinton Agar (MHA) and Cation-Adjusted Mueller-Hinton Broth (CAMHB) are the recommended media for routine susceptibility testing of most bacteria.[16][21] These media are specifically formulated to have low levels of thymidine and other sulfonamide inhibitors.[21]

        • Lysed Horse Blood: For testing fastidious organisms that require supplemented media, the addition of lysed horse blood is often necessary.[20] Lysed horse blood contains the enzyme thymidine phosphorylase , which degrades any residual thymidine in the medium, thereby eliminating the interference.[19][20]

        Standardized Assay Protocols

        The following protocols represent the gold-standard methods for evaluating the in vitro antibacterial activity of sulfonamide derivatives.

        Protocol 1: Broth Microdilution for MIC Determination

        This method is considered the international standard for quantitative MIC testing and is highly amenable to automation and high-throughput screening.[22]

        .dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

        } .end Caption: Workflow for the Broth Microdilution MIC Assay.

        Principle: A standardized bacterial inoculum is challenged with serially diluted concentrations of the sulfonamide derivative in a 96-well microtiter plate. The MIC is determined visually as the lowest drug concentration that inhibits bacterial growth, indicated by the absence of turbidity.

        Materials:

        • Sulfonamide derivative stock solution (e.g., 1000 µg/mL in a suitable solvent like DMSO).[23]

        • 96-well, sterile, flat-bottom microtiter plates.

        • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

        • Test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

        • 0.5 McFarland turbidity standard.

        • Sterile saline or phosphate-buffered saline (PBS).

        • Multichannel pipette.

        • Incubator (35-37°C).

        Step-by-Step Methodology:

        • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 in each row of the microtiter plate.

        • Compound Dilution: Add 100 µL of the sulfonamide stock solution (appropriately diluted to twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well (wells 1-10) with serially diluted compound.

        • Controls: Well 11 will serve as the positive growth control (no drug), and well 12 will be the sterility control (no bacteria). Add 50 µL of CAMHB to well 11. Well 12 contains only the 50 µL of CAMHB from step 1.

        • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

        • Final Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the working inoculum.

        • Inoculation: Using a multichannel pipette, add 50 µL of the working inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

        • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]

        • Result Interpretation: Following incubation, examine the plate visually. The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible turbidity (button of cells at the bottom). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

        Data Presentation: Example 96-Well Plate Layout

        Well123456789101112
        [Drug] µg/mL 12864321684210.50.2500
        Growth ---- +++++++-
        Interpretation ClearClearClearClear TurbidTurbidTurbidTurbidTurbidTurbidTurbidClear
        In this example, the MIC is 16 µg/mL.
        Protocol 2: Kirby-Bauer Disk Diffusion Assay

        This is a widely used, simple, and cost-effective method for preliminary screening of antibacterial activity and is standardized by CLSI document M02.[13]

        Principle: A paper disk impregnated with a known concentration of the sulfonamide derivative is placed on an MHA plate uniformly inoculated with the test bacterium.[21] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone is inversely proportional to the MIC.[21]

        Materials:

        • Sterile 6 mm paper disks.

        • Known concentration of sulfonamide derivative solution.

        • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).

        • Test organism and 0.5 McFarland standard preparation materials.

        • Sterile cotton swabs.

        • Forceps.

        • Ruler or caliper for measuring zone diameters.

        Step-by-Step Methodology:

        • Inoculum Preparation: Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.

        • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

        • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

        • Disk Application: Aseptically apply the sulfonamide-impregnated disks to the surface of the agar using sterile forceps.[21] Press down gently to ensure complete contact with the agar. Space disks far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.[21]

        • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[16]

        • Result Interpretation: Measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm). Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established breakpoint tables provided by CLSI or EUCAST.[15] For novel derivatives, the zone diameter provides a semi-quantitative measure of activity.

        Protocol 3: Time-Kill Kinetics Assay

        This dynamic assay provides critical information on whether a compound is bacteriostatic or bactericidal by measuring the rate of bacterial killing over time.[17][24][25]

        Principle: A standardized bacterial inoculum is added to broth containing the sulfonamide derivative at various concentrations (typically multiples of the MIC). Aliquots are removed at specific time points, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[16][17]

        Materials:

        • All materials for broth microdilution.

        • Sterile glass culture tubes or flasks.

        • Shaking incubator.

        • MHA plates for colony counting.

        • Sterile saline or PBS for serial dilutions.

        Step-by-Step Methodology:

        • Preparation: Determine the MIC of the sulfonamide derivative against the test organism beforehand. Prepare tubes of CAMHB containing the derivative at concentrations such as 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.[16]

        • Inoculum Preparation: Prepare a starting inoculum as described in the broth microdilution protocol, aiming for a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test tubes.[16]

        • Time Zero (T₀) Sampling: Immediately after adding the inoculum to the tubes, vortex and remove a 100 µL aliquot from each tube. This is the T₀ sample.

        • Serial Dilution and Plating: Perform a 10-fold serial dilution of the T₀ aliquot in sterile saline. Plate 100 µL from appropriate dilutions (e.g., 10⁻³, 10⁻⁴) onto MHA plates to obtain countable colonies (30-300 CFU).

        • Incubation: Place the culture tubes in a shaking incubator at 37°C.

        • Subsequent Sampling: Repeat the sampling, dilution, and plating process at subsequent time points, such as 1, 2, 4, 8, and 24 hours.[17]

        • Colony Counting: After incubating the MHA plates for 18-24 hours, count the colonies and calculate the CFU/mL for each time point and concentration.

        • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.

          • Bacteriostatic Activity: A <3-log₁₀ reduction (i.e., <99.9% killing) in CFU/mL from the initial inoculum.[16]

          • Bactericidal Activity: A ≥3-log₁₀ reduction (i.e., ≥99.9% killing) in CFU/mL from the initial inoculum is considered bactericidal.[16][17][24]

        Data Presentation: Example Time-Kill Assay Data

        Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
        05.705.715.69
        26.855.454.88
        47.915.213.95
        88.845.152.51
        249.104.98<2.00

        In this hypothetical example, the 4x MIC concentration achieves a >3-log₁₀ reduction by 8 hours, demonstrating bactericidal activity.

        Quality Control and Best Practices

        To ensure the trustworthiness and validity of results, a robust quality control system is non-negotiable.

        • Reference Strains: Always include well-characterized quality control (QC) strains in each assay run. Recommended strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853.[20] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST.[26]

        • Growth and Sterility Controls: As described in the protocols, every experiment must include a positive control for bacterial growth (no drug) and a negative control for media sterility (no bacteria).

        • Inoculum Standardization: The most critical variable is the inoculum density. Always use a freshly prepared suspension adjusted to a 0.5 McFarland standard.

        • Media Verification: Each new lot of MHA or CAMHB should be tested with QC strains to ensure it supports appropriate growth and yields expected results for sulfonamides.

        • Compound Handling: Prepare fresh dilutions of the sulfonamide derivatives for each experiment. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed levels that could inhibit bacterial growth (typically <1%).

        Conclusion

        The in vitro evaluation of sulfonamide derivatives is a critical step in antimicrobial drug discovery and development. By employing standardized protocols such as broth microdilution, disk diffusion, and time-kill kinetics, researchers can generate accurate and reproducible data on the potency and activity spectrum of novel compounds. Special attention to media composition to avoid thymidine interference is paramount for obtaining biologically relevant results. Adherence to the principles of quality control, including the use of reference strains and appropriate controls, ensures the scientific integrity of the findings. This guide provides the foundational knowledge and detailed methodologies to empower researchers to confidently assess the antibacterial potential of the next generation of sulfonamide agents.

        References

        • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

        • Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Retrieved from [Link]

        • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved from [Link]

        • SULPHONAMIDES. (n.d.). MES's College of Pharmacy, Sonai. Retrieved from [Link]

        • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

        • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

        • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

        • Sulfonamides: Mechanism & Resistance. (n.d.). Dalvoy. Retrieved from [Link]

        • Bennett, J. V., et al. (1972). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

        • Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. (1978). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

        • Huovinen, P., et al. (2000). Sulfonamide resistance: mechanisms and trends. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]

        • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved from [Link]

        • Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

        • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

        • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

        • Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. (1972). ASM Journals. Retrieved from [Link]

        • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

        • Wiegand, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

        • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Retrieved from [Link]

        • Then, R. L. (1982). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. Current Microbiology. Retrieved from [Link]

        • M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

        • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. Retrieved from [Link]

        • Varghese, D., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Retrieved from [Link]

        • CLSI M100-Ed34. (2024). CLSI. Retrieved from [Link]

        • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Retrieved from [Link]

        • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

        • EUCAST Home. (n.d.). EUCAST. Retrieved from [Link]

        • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Retrieved from [Link]

        • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

        • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]

        • Al-Dies, A. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Retrieved from [Link]

        • Krumwiede, K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Retrieved from [Link]

        • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

        • In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. (2025). ResearchGate. Retrieved from [Link]

        • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

        • A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk. (n.d.). Waters Corporation. Retrieved from [Link]

        • da Silva, R. G., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Improving N-Alkylation Yield in Sulfonamide Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

        Frequently Asked Questions (FAQs)

        Here we address some of the fundamental questions regarding the N-alkylation of sulfonamides.

        Q1: Why is the N-H bond in a sulfonamide acidic, and how does this affect alkylation?

        The N-H proton of a primary or secondary sulfonamide is surprisingly acidic (pKa ≈ 10-11) due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This group stabilizes the resulting conjugate base (the sulfonamide anion) through resonance. This acidity is a double-edged sword: it facilitates deprotonation to form the nucleophilic anion required for alkylation, but it also means that relatively mild bases can be used. The choice of base is critical and must be matched to the reactivity of the alkylating agent and the stability of the starting materials.

        Q2: What are the most common methods for N-alkylation of sulfonamides?

        There are several established methods, each with its own advantages and disadvantages:

        • Williamson-type Synthesis: This is the most traditional approach, involving the reaction of a deprotonated sulfonamide with an alkyl halide (or sulfonate). It is straightforward but can be limited by the reactivity of the alkylating agent and potential side reactions.[1]

        • Mitsunobu Reaction: This reaction allows for the alkylation of sulfonamides using an alcohol. It proceeds with an inversion of stereochemistry at the alcohol's carbon center and is known for its mild conditions.[2][3][4] However, it generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[2]

        • "Borrowing Hydrogen" or "Hydrogen Transfer" Catalysis: These are greener, more atom-economical methods that use alcohols as alkylating agents.[5][6] Catalytic systems, often based on metals like iridium, manganese, or copper, temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the sulfonamide.[6][7][8] The catalyst then returns the hydrogen to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[6]

        Q3: How do I choose the right base for my reaction?

        The choice of base is paramount and depends on several factors, including the pKa of the sulfonamide, the nature of the alkylating agent, and the solvent.

        • For simple alkyl halides: A moderately strong, non-nucleophilic base is often preferred to ensure complete deprotonation without competing in the alkylation. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common choices.

        • For base-sensitive substrates or alkylating agents: Milder bases like K₂CO₃ are often sufficient and can prevent degradation.[7]

        • For less reactive systems: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to drive the reaction to completion.[6][8] However, caution is advised as these can promote side reactions.

        The following diagram provides a decision-making framework for base selection.

        BaseSelection start Start: Assess Reaction Components q1 Is the alkylating agent or substrate base-sensitive? start->q1 q2 Is the sulfonamide N-H particularly non-acidic? q1->q2 No ans_weak Use a mild base: K₂CO₃, Cs₂CO₃ q1->ans_weak Yes ans_strong Use a strong base: NaH, KOtBu, DBU q2->ans_strong Yes ans_moderate Use a moderate base: K₂CO₃, DBU q2->ans_moderate No

        Caption: A decision tree for selecting an appropriate base.

        Q4: What is the role of the solvent?

        The solvent plays a crucial role in solvating the ions, influencing the nucleophilicity of the sulfonamide anion, and determining the reaction temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used because they effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the sulfonamide anion, thus enhancing its nucleophilicity. However, be aware that solvents like DMF can decompose at high temperatures, potentially generating amine byproducts that can complicate the reaction.[9]

        SolventDielectric Constant (20°C)TypeCommon Use Case
        N,N-Dimethylformamide (DMF) 36.7Polar AproticGeneral purpose, good for dissolving a wide range of substrates.
        Dimethyl sulfoxide (DMSO) 47.2Polar AproticExcellent solvating power, useful for difficult reactions.
        Acetonitrile (MeCN) 37.5Polar AproticGood alternative to DMF, often easier to remove under vacuum.
        Tetrahydrofuran (THF) 7.6Polar AproticLess polar, often used in Mitsunobu reactions.[10]
        Toluene 2.4NonpolarUsed in higher temperature reactions, sometimes under thermal conditions without a catalyst.[11]

        Troubleshooting Guide

        Even with a well-designed protocol, experiments can yield unexpected results. This section addresses specific issues you might encounter.

        TroubleshootingWorkflow start Low Yield or No Reaction c1 Cause 1: Inefficient Deprotonation start->c1 c2 Cause 2: Poor Alkylating Agent start->c2 c3 Cause 3: Steric Hindrance start->c3 c4 Side Product: O-Alkylation Observed start->c4 s1 Solution: - Use a stronger base (e.g., NaH). - Increase reaction temperature. - Check pKa of sulfonamide. c1->s1 s2 Solution: - Switch from R-Cl to R-Br or R-I. - Convert alcohol to tosylate/mesylate. - Use a more reactive method (e.g., Mitsunobu). c2->s2 s3 Solution: - Increase reaction time and temperature. - Use a less hindered substrate if possible. - Consider alternative synthetic routes. c3->s3 s4 Solution: - Use a less polar, non-coordinating solvent. - Use an alkylating agent with a 'soft' leaving group (e.g., Iodide). - Change the counter-ion of the base. c4->s4

        Caption: A general workflow for troubleshooting common N-alkylation issues.

        Issue 1: Low or No Conversion; Starting Material Recovered

        • Possible Cause A: Incomplete Deprotonation. Your base may not be strong enough to fully deprotonate the sulfonamide N-H. This is common with electron-withdrawing groups on the sulfonamide that can further acidify the proton, or with sterically hindered substrates.

          • Solution: Switch to a stronger base. If you are using K₂CO₃, consider moving to DBU or NaH. Also, ensure your reagents and solvent are anhydrous, as water can quench the base.

        • Possible Cause B: Poor Leaving Group on the Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.

          • Solution: Switch to the corresponding alkyl bromide or iodide. Alternatively, if starting from an alcohol, convert it to a better leaving group, such as a tosylate or mesylate, before reaction with the sulfonamide anion.

        • Possible Cause C: Steric Hindrance. If either the sulfonamide or the alkylating agent is sterically bulky, the Sₙ2 reaction can be significantly slowed.[11] N-substituted sulfonamides, for example, are often less reactive than their primary counterparts.[11]

          • Solution: Increase the reaction temperature and/or time. If the reaction still fails, a different synthetic approach, such as the Mitsunobu reaction, might be necessary.

        Issue 2: Formation of an O-Alkylated Byproduct

        • Possible Cause: Ambident Nucleophile Behavior. The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. Alkylation can occur at either atom. O-alkylation is favored by "hard" electrophiles and conditions that favor a "free" anion (e.g., highly polar, coordinating solvents).[12][13]

          • Solution 1: Modify the Alkylating Agent. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is "softer" than the oxygen. Using an alkylating agent with a "softer" leaving group, like an alkyl iodide, will favor N-alkylation.[12]

          • Solution 2: Change the Solvent. Switching to a less polar solvent can promote ion-pairing between the sulfonamide anion and the base's counter-ion. This association can sterically block the oxygen atoms, favoring attack at the nitrogen.

          • Solution 3: Change the Base's Counter-ion. Cations that coordinate more strongly to the oxygen atoms (like Li⁺ or Na⁺) can favor N-alkylation compared to larger, "freer" cations like Cs⁺.[9]

        Issue 3: Formation of a Di-alkylated Product

        • Possible Cause: Deprotonation and Alkylation of the Mono-alkylated Product. If the newly formed N-alkyl sulfonamide still possesses an N-H bond (i.e., you started with a primary sulfonamide), it can be deprotonated and alkylated a second time. This is more likely if an excess of the base and alkylating agent is used.

          • Solution: Use stoichiometric amounts of the alkylating agent (1.0 to 1.1 equivalents). Consider the slow addition of the alkylating agent to the reaction mixture to maintain its low concentration, thus disfavoring the second alkylation. If the problem persists, a more sterically hindered sulfonamide protecting group might be required.

        Issue 4: Difficulty with Mitsunobu Reaction Purification

        • Possible Cause: Stoichiometric Byproducts. The Mitsunobu reaction is notorious for producing triphenylphosphine oxide (TPPO) and a dialkyl hydrazine-dicarboxylate byproduct, which can be difficult to separate from the desired product, especially if they have similar polarities.[2]

          • Solution 1: Modified Reagents. Use resin-bound triphenylphosphine. After the reaction, the polymer-supported phosphine oxide can be removed by simple filtration.[4]

          • Solution 2: Optimized Workup/Purification. TPPO can sometimes be crashed out of nonpolar solvents like diethyl ether or hexanes. For the hydrazine byproduct, an acidic wash can sometimes help in its removal.

          • Solution 3: Alternative Azodicarboxylates. Using di-tert-butyl azodicarboxylate (DBAD) instead of the more common DEAD or DIAD can be advantageous. The resulting hydrazine byproduct can be removed by treatment with trifluoroacetic acid (TFA).[4]

        Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide

        This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for your specific substrates.

        Materials:

        • Sulfonamide (1.0 equiv)

        • Alkyl halide (1.1 equiv)

        • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

        • Anhydrous N,N-Dimethylformamide (DMF)

        Procedure:

        • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sulfonamide (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv).

        • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the sulfonamide.

        • Reagent Addition: Add the alkyl halide (1.1 equiv) to the stirring suspension.

        • Reaction: Heat the reaction mixture to an appropriate temperature (a starting point of 60-80 °C is common) and monitor the reaction progress by TLC or LC-MS.

        • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

        • Washing: Combine the organic layers and wash with water, then with brine.

        • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

        • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated sulfonamide.

        This guide provides a foundation for tackling N-alkylation reactions. Remember that every substrate is unique, and empirical optimization based on sound chemical principles is the key to success.

        References

        • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

        • Organic Letters. (2024). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. ACS Publications. [Link]

        • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [Link]

        • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

        • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]

        • ResearchGate. (2025). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. ResearchGate. [Link]

        • Chen, J., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – An Asian Journal. [Link]

        • ChemistrySelect. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. [Link]

        • Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

        • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. acs.org. [Link]

        • The Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations. rsc.org. [Link]

        • ResearchGate. (n.d.). Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. ResearchGate. [Link]

        • chemeurope.com. (n.d.). Mitsunobu reaction. chemeurope.com. [Link]

        • Penn State Research Database. (1989). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. research.com. [Link]

        • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. springer.com. [Link]

        • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. [Link]

        • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. frontiersrj.com. [Link]

        • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. ResearchGate. [Link]

        • Reddit. (2016). Help with N-Alkylation gone wrong. reddit.com. [Link]

        Sources

        Technical Support Center: Purification of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Recrystallization Protocol & Troubleshooting Compound: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (Dofetilide Intermediate) Cas No: [Implied Context: Dofetilide Intermediate Synthesis] Audience: Process Chemists, R&D Scientists, Drug Development Professionals

        Core Technical Directive

        This guide addresses the purification of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide). High purity (>98%) is essential here to prevent the carryover of alkylating agents (benzyl halides) or unreacted sulfonamides into downstream API synthesis steps.

        The primary purification method is recrystallization .[1] While column chromatography is possible, recrystallization is preferred for scalability and cost-efficiency in process chemistry.

        Quick Reference: Physicochemical Profile
        ParameterDescription
        Primary Functional Groups Sulfonamide (
        
        
        ), Ketone (Acetyl), Aromatic Rings (Benzyl, Phenyl)
        Polarity Moderate. The sulfonamide nitrogen is capped (tertiary), reducing H-bond donation capability compared to the starting material.
        Solubility Profile High: DCM, Acetone, DMF, DMSO.Moderate (Hot): Ethanol, Acetonitrile, Ethyl Acetate.Low (Cold): Water, Hexanes/Heptane, Cold Ethanol.
        Common Impurities 1. N-(4-acetylphenyl)methanesulfonamide (Unreacted Starting Material)2. Benzyl halides (Alkylating agent)3. Inorganic salts (e.g.,
        
        
        ,
        
        
        )

        Frequently Asked Questions (Troubleshooting)

        Q1: Which solvent system should I use?

        Recommendation: Ethanol (95% or Absolute) is the standard first-line solvent.

        • Why? The compound exhibits a steep solubility curve in ethanol (soluble at reflux, crystallizes upon cooling).

        • Alternative: If the crude is highly impure or "oils out" in ethanol, use Acetonitrile or an Ethyl Acetate/Heptane (1:2) mixture. Acetonitrile is particularly effective for removing polar sulfonamide byproducts [1, 5].

        Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

        Cause: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) before it reaches the crystallization point, or the cooling rate is too fast. Solution:

        • Reheat the mixture until the oil redissolves.

        • Seed the solution with a pure crystal at a temperature just below the boiling point (cloud point).

        • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate.

        • Agitation: Stir slowly (low RPM). Rapid stirring can induce oiling by creating high shear.

        Q3: How do I remove unreacted N-(4-acetylphenyl)methanesulfonamide?

        Mechanism: The starting material (secondary sulfonamide) is more acidic and polar than the benzylated product (tertiary sulfonamide). Protocol:

        • Ensure the crude solid is washed thoroughly with Water (to remove salts) and Cold Ethanol (to wash away surface impurities) before recrystallization.

        • If the impurity persists (>5% by HPLC), perform a slurry wash in dilute aqueous NaOH (0.1 M) before recrystallization. The unreacted starting material will deprotonate and dissolve in the aqueous phase, while the benzylated product remains solid. Caution: Test stability on a small scale first.

        Standard Operating Procedure (SOP)

        Protocol: Recrystallization from Ethanol

        Materials:

        • Crude N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        • Solvent: Ethanol (95%)

        • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

        Workflow:

        • Dissolution:

          • Place crude solid in the flask.

          • Add Ethanol (approx. 5-7 mL per gram of solid). Note: Volume depends on crude purity.

          • Heat to reflux (

            
            ) with stirring.
            
          • Checkpoint: If solid does not dissolve completely, add solvent in small increments (1 mL/g) until clear.

        • Hot Filtration (Optional but Recommended):

          • If insoluble particles (dust, salts) remain at reflux, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

          • Critical: Keep the funnel hot to prevent premature crystallization.

        • Crystallization:

          • Remove from heat.[2][3] Allow the flask to cool to room temperature slowly (over 1-2 hours).

          • Seeding: If no crystals appear at

            
            , add a seed crystal.
            
          • Once at room temperature, cool further in an ice-water bath (

            
            ) for 30 minutes to maximize yield.
            
        • Isolation:

          • Filter the crystals using vacuum filtration.[2][4][5]

          • Wash: Rinse the filter cake with ice-cold Ethanol (2 x small volumes). Do not use large volumes or warm solvent, or yield will drop.

        • Drying:

          • Dry under vacuum at

            
             until constant weight is achieved.
            

        Process Visualization

        Figure 1: Purification Workflow

        RecrystallizationWorkflow Start Crude Material (Solid) Dissolve Dissolve in Hot Ethanol (Reflux @ 78°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove Salts/Insolubles) Check->FilterHot No (Solids present) Cooling Controlled Cooling (RT -> 0°C) Check->Cooling Yes FilterHot->Cooling Oiling Issue: Oiling Out? Cooling->Oiling Remedy Reheat & Seed Add Co-solvent (Water) Oiling->Remedy Yes Crystallize Crystallization Oiling->Crystallize No Remedy->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Dry Dry under Vacuum (Pure API Intermediate) Isolate->Dry

        Caption: Step-by-step logic flow for the recrystallization of N-benzyl sulfonamide derivatives.

        Figure 2: Impurity Fate Map

        ImpurityFate Crude Crude Mixture: 1. Product 2. Starting Sulfonamide 3. Benzyl Halide 4. Salts Step1 Hot Ethanol Dissolution Crude->Step1 Filtration Hot Filtration Step1->Filtration Salts Salts (Insoluble) REMOVED Filtration->Salts Crystallization Cooling & Filtration Filtration->Crystallization Filtrate MotherLiquor Mother Liquor (Filtrate) Crystallization->MotherLiquor Liquid Phase Product Crystalline Product (>98% Purity) Crystallization->Product Solid Phase Impurities Contains: - Benzyl Halides - Unreacted Sulfonamide - Trace Product MotherLiquor->Impurities

        Caption: Separation logic showing where specific impurities are rejected during the process.

        References

        • BenchChem. (2025).[1] Purification by Recrystallization: N-(4-acetylphenyl)sulfonylacetamide protocols. Retrieved from BenchChem Database. Link

        • Pfizer Inc. (1996). Process for the preparation of Dofetilide intermediates. World Intellectual Property Organization, WO 96/06084. Link

        • National Institutes of Health (NIH). (2021). Synthesis of new pyridines with sulfonamide moiety...[6] N-(4-acetylphenyl)-4-methylbenzenesulfonamide synthesis. PMC8010452. Link

        • Organic Syntheses. (1954). N-Benzylacrylamide and general benzylation purification techniques. Org. Synth. 1954, 34, 67. Link

        • MDPI. (2021). Synthesis and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives. Molbank 2021. Link

        Sources

        Overcoming steric hindrance in N-benzylmethanesulfonamide synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket #MS-404: Low Conversion in N-Benzylmethanesulfonamide Synthesis

        Status: Open | Priority: High | Assigned To: Senior Application Scientist

        Executive Summary: The "Steric Wall"

        You are likely here because your standard sulfonylation protocol (Amine + MsCl + Et₃N in DCM) failed. You observed either unreacted starting material or a complex mixture, despite methanesulfonyl chloride (MsCl) being a small electrophile.

        The Root Cause: When synthesizing N-benzylmethanesulfonamides from sterically hindered benzyl amines (e.g., ortho-substituted rings or secondary amines), the reaction struggles due to a mechanistic mismatch.

        • Nucleophilic Drag: Bulky substituents near the nitrogen (steric hindrance) prevent the amine from attacking the sulfur atom in a direct

          
           fashion.
          
        • The Sulfene Duality: MsCl is unique. It can react via direct displacement (

          
          ) OR via an elimination-addition pathway involving a Sulfene (
          
          
          
          )
          intermediate. Understanding and exploiting this switch is the key to overcoming steric barriers.
        Mechanistic Insight: The "Sulfene" Shortcut

        To force the reaction with hindered amines, you must stop thinking about

        
         displacement and start thinking about Sulfene generation .
        
        • Standard (

          
          ):  Slow and blocked by steric bulk.[1]
          
        • Sulfene Pathway: Base removes the acidic

          
          -proton of MsCl, eliminating HCl to form Sulfene.[2] Sulfene is a planar, highly reactive electrophile that is much easier for a hindered amine to attack than the tetrahedral sulfonyl chloride.
          
        Visualizing the Pathway (Graphviz)

        SulfeneMechanism cluster_0 Critical Success Factor MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH2=SO2) [Planar & Reactive] MsCl->Sulfene E2 Elimination (-HCl) Base Tertiary Amine (Et3N / DIPEA) Base->Sulfene Product N-Benzyl Sulfonamide Sulfene->Product Fast Nucleophilic Attack SideProduct Hydrolysis/Oligomers Sulfene->SideProduct Slow Addition (if amine is too slow) Amine Hindered Benzyl Amine Amine->Product

        Caption: The Sulfene pathway bypasses the steric crowding of the SN2 transition state by generating a planar, hyper-reactive intermediate.

        Protocol Database: Validated Solutions

        Choose the protocol that matches your substrate's steric profile.

        Method A: The "Sulfene Shuttle" (Moderate Hindrance)

        Best for: ortho-substituted benzyl amines (primary) or moderately hindered secondary amines.

        The Logic: We use Triethylamine (Et₃N) or DIPEA to deliberately generate sulfene. We perform the reaction at low temperature initially to control the sulfene's reactivity, preventing it from polymerizing before the slow amine can trap it.

        Protocol:

        • Dissolve: 1.0 equiv of hindered amine in anhydrous DCM (0.2 M concentration).

        • Base: Add 1.5 - 2.0 equiv of Et₃N (Triethylamine). Note: DIPEA is bulkier and may generate sulfene slower, which can actually be beneficial for very slow amines.

        • Cool: Cool the mixture to -10°C to 0°C .

        • Addition: Add 1.2 equiv of MsCl dropwise over 15 minutes.

          • Why? Slow addition keeps the concentration of free sulfene low, forcing it to react with the amine rather than dimerizing.

        • Warm: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

        • Quench: Add saturated NaHCO₃.

        Method B: The "Catalytic Boost" (High Hindrance)

        Best for: Electron-deficient amines or significant steric bulk where Method A stalls.

        The Logic: DMAP (4-Dimethylaminopyridine) acts as a "nucleophilic shuttle." It attacks the sulfonyl center (or sulfene) to form a highly reactive N-sulfonylpyridinium salt. This salt is a "hot" electrophile that transfers the mesyl group to the hindered amine more effectively than MsCl itself.

        Protocol:

        • Dissolve: 1.0 equiv Amine + 2.0 equiv Et₃N in anhydrous DCM.

        • Catalyst: Add 0.1 - 0.2 equiv (10-20 mol%) DMAP .

        • React: Add 1.5 equiv MsCl at 0°C.

        • Heat: If no reaction after 1 hour, heat to reflux (40°C).

          • Warning: Heating increases the risk of MsCl hydrolysis; ensure strict anhydrous conditions.

        Method C: The "Anionic Hammer" (Extreme Hindrance)

        Best for: Secondary amines with massive bulk (e.g., N-isopropyl-2,6-dimethylbenzylamine).

        The Logic: If the amine is too sterically hindered to act as a nucleophile, we must turn it into a super-nucleophile by deprotonating it first. The amide anion (

        
        ) is smaller (loss of proton) and far more aggressive.
        

        Protocol:

        • Prepare: Dissolve 1.0 equiv amine in anhydrous THF (Not DCM).

        • Deprotonate: Cool to 0°C. Add 1.1 equiv NaH (60% dispersion) or LiHMDS .

        • Wait: Stir for 30 mins at 0°C to ensure H₂ evolution stops (anion formation).

        • Shoot: Add 1.2 equiv MsCl rapidly.

        • Quench: Carefully quench with NH₄Cl solution after 1 hour.

        Troubleshooting & FAQs
        Decision Matrix: Which Method?

        DecisionTree Start Start: Hindered Amine Q1 Is the amine Primary or Secondary? Start->Q1 Q2 Are there ortho-substituents? Q1->Q2 Primary MethodC Method C: NaH / Anionic Route Q1->MethodC Secondary & Bulky MethodA Method A: Standard + Slow Addition Q2->MethodA No (Just branched) MethodB Method B: Add DMAP Catalyst Q2->MethodB Yes (Steric Wall) Q3 Is the amine acid-sensitive? MethodB->MethodC If B Fails

        Caption: Workflow to select the appropriate synthetic protocol based on steric severity.

        Common Failure Modes
        SymptomProbable CauseCorrective Action
        Starting Material Remains Hydrolysis of MsCl before reaction.Ensure solvents are anhydrous. MsCl hydrolyzes rapidly with wet Et₃N.
        Bis-sulfonylation (R-N(Ms)₂) Primary amine product is acidic and reacts again.Avoid Method C for primary amines. Use Method A with stoichiometric MsCl (0.95 equiv) or switch to Pyridine as solvent (weaker base prevents deprotonation of product).
        Purple/Black Reaction Decomposition of amine or formation of quinone-methides (if phenolic).Conduct reaction at -78°C or under N₂ atmosphere. Check amine stability.[1]
        Low Yield (Method A) Sulfene dimerization (formation of sulfene oligomers).Dilution is key. Run reaction more dilute (0.05 M) and add MsCl slower.
        Frequently Asked Questions

        Q: Can I use Pyridine as the solvent? A: Yes. Pyridine is excellent for preventing bis-sulfonylation in primary amines because it is a weaker base than Et₃N and won't deprotonate the resulting sulfonamide. However, for hindered amines, Pyridine might be too weak to generate the Sulfene intermediate efficiently. If using Pyridine for hindered substrates, add a catalytic amount of DMAP.

        Q: I see a new spot on TLC that isn't product or SM. What is it? A: It is likely the hydrochloride salt of your amine (

        
        ). This happens if you don't have enough base to scavenge the HCl produced. Ensure you use at least 1.5–2.0 equivalents of base. This salt will disappear during aqueous workup, returning starting material (low yield).
        

        Q: Why not just heat it to 100°C? A: MsCl is thermally unstable and will decompose/polymerize at high temperatures in the presence of base. If you must heat, use a sealed tube with THF at 60°C max, or use Method C (Anionic) which works at lower temps.

        References
        • King, J. F., et al. (1992).[3] "Mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.[3]

          • Context: Establishes the Sulfene mechanism (E2 elimination) for methanesulfonyl chloride in the presence of bases.
        • BenchChem Technical Support. (2025). "Technical Support Center: Sulfonylation of Primary Amines." BenchChem Knowledge Base.

          • Context: Protocols for preventing bis-sulfonyl
        • De Luca, L., & Giacomelli, G. (2008).[4] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969.

          • Context: Microwave and alternative activation methods for difficult sulfonyl
        • Organic Chemistry Portal. "Sulfonamide Synthesis via S-N Coupling."

          • Context: General overview of catalytic methods (DMAP, Indium) for sulfonamide synthesis.

        Sources

        Troubleshooting low purity in sulfonamide coupling reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: Sulfonamide Coupling Optimization

        Subject: Troubleshooting Low Purity & Yield in Sulfonyl Chloride-Amine Couplings Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist

        Introduction: The "Simple" Reaction That Isn't

        The formation of a sulfonamide bond (

        
        ) via sulfonyl chloride and an amine is a cornerstone of medicinal chemistry.[1] While theoretically straightforward (Schotten-Baumann conditions), this reaction is prone to three specific failure modes that degrade purity: hydrolysis  of the electrophile, bis-sulfonylation  of primary amines, and catalyst entrapment .
        

        This guide provides a systematic diagnostic workflow to identify which of these is compromising your purity and how to resolve it.

        Phase 1: Diagnostic Triage

        Before altering conditions, identify the impurity profile using LC-MS or

        
        -NMR. Use the logic flow below to categorize your issue.
        

        TroubleshootingFlow Start Identify Major Impurity Q1 Is the impurity a polar acid (R-SO3H)? Start->Q1 Q2 Is the impurity Lipophilic (M+Sulfonyl)? Q1->Q2 No IssueA ISSUE: Hydrolysis (Moisture Contamination) Q1->IssueA Yes Q3 Is Starting Material (Amine) remaining? Q2->Q3 No IssueB ISSUE: Bis-Sulfonylation (Stoichiometry/Temp) Q2->IssueB Yes IssueC ISSUE: Low Reactivity (Sterics/Electronics) Q3->IssueC Yes

        Figure 1: Diagnostic logic for sulfonamide impurities.

        Phase 2: Root Cause Analysis & Solutions

        Scenario A: The "Wet" Electrophile (Hydrolysis)

        Symptom: High presence of sulfonic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
        ) and unreacted amine.
        Mechanism: Water competes with the amine as a nucleophile. Sulfonyl chlorides are highly moisture-sensitive [1].[2]
        

        Corrective Actions:

        • Reagent Validation: Derivatize a small aliquot of your sulfonyl chloride with excess morpholine. If the NMR shows significant sulfonic acid, the reagent is degraded.

        • The "Dry" Protocol:

          • Use anhydrous DCM or THF.

          • Critical: Do not use "technical grade" bases. Wet triethylamine is a common culprit. Dry your base over KOH or use a fresh bottle.

        • Order of Addition: dissolve the amine and base first, then add the sulfonyl chloride (diluted in solvent) dropwise. This ensures the chloride immediately encounters the amine, not ambient moisture [2].

        Scenario B: The "Greedy" Amine (Bis-Sulfonylation)

        Symptom: Formation of

        
        .
        Mechanism: The resulting sulfonamide (
        
        
        
        ) is acidic (
        
        
        ). In the presence of strong base or excess sulfonyl chloride, it deprotonates to form a sulfonamidate anion, which is nucleophilic and attacks a second equivalent of sulfonyl chloride [3].

        Optimization Table: Preventing Bis-Sulfonylation

        VariableRecommendationScientific Rationale
        Stoichiometry 1.0 : 0.9 (Chloride : Amine)Slight excess of amine ensures chloride is consumed before it can react with the product.
        Temperature
        
        
        to
        
        
        Lower temp discriminates between the amine (more nucleophilic) and the sulfonamide anion (less nucleophilic).
        Base Selection Pyridine or
        
        
        (aq)
        Weaker bases reduce the concentration of the sulfonamidate anion compared to TEA/DIPEA.
        Addition Slow DropwiseKeeps the instantaneous concentration of sulfonyl chloride low relative to the amine.
        Scenario C: Sluggish Reactivity (Steric/Electronic Drag)

        Symptom: Amine remains unreacted despite excess chloride. Mechanism: Electron-deficient amines (e.g., anilines) or sterically hindered amines (e.g., tert-butyl amines) react slowly.

        The DMAP "Double-Edged Sword": Adding 4-Dimethylaminopyridine (DMAP) creates a highly reactive

        
        -sulfonylpyridinium intermediate.
        
        • Pro: Increases rate by

          
           fold.
          
        • Con: High loads of DMAP can complicate purification.

        • Fix: Use catalytic DMAP (5-10 mol%) and ensure an acidic wash during workup to remove it [4].

        Phase 3: The "Self-Cleaning" Workup Protocol

        A proper workup often eliminates the need for column chromatography. This protocol relies on the distinct

        
         differences between the components.
        

        Standard Workup (DCM/Water System):

        • Quench: Add a nucleophile (e.g., dimethylamine or methanol) to consume excess sulfonyl chloride. Wait 15 mins.

        • Acid Wash (Remove Amine/DMAP):

          • Wash organic layer with

            
             (or Citric Acid if product is acid-sensitive).
            
          • Chemistry: Protonates unreacted amine and DMAP, moving them to the aqueous layer.

        • Base Wash (Remove Sulfonic Acid):

          • Wash organic layer with Saturated

            
             .
            
          • Chemistry: Deprotonates the sulfonic acid byproduct (

            
            ) into water.
            
          • Warning: If your sulfonamide product is highly acidic (e.g., attached to electron-poor rings), it may also extract. Test the aqueous layer pH; if your product is missing, re-acidify the aqueous layer and extract.

        • Brine/Dry: Wash with brine, dry over

          
          .
          

        WorkupLogic Crude Crude Mixture: Product, Amine, Sulfonic Acid, DMAP AcidWash 1. Acid Wash (1M HCl) Crude->AcidWash Org1 Organic Layer: Product + Sulfonic Acid AcidWash->Org1 Aq1 Aqueous Waste: Amine salts, DMAP AcidWash->Aq1 BaseWash 2. Base Wash (Sat. NaHCO3) Org1->BaseWash FinalOrg Final Organic: Pure Sulfonamide BaseWash->FinalOrg Aq2 Aqueous Waste: Sulfonate salts BaseWash->Aq2

        Figure 2: Differential extraction strategy for sulfonamide purification.

        Frequently Asked Questions (FAQs)

        Q: Why do I see two spots on TLC that are very close together? A: This is often Rotamerism , not impurity. Sulfonamides have a high rotation barrier around the S-N bond.

        • Test: Run the NMR at elevated temperature (

          
          ). If the peaks coalesce, it is a single pure compound. If they remain distinct, it is likely the bis-sulfonylated byproduct [5].
          

        Q: My sulfonyl chloride is a solid but smells essentially like HCl. Is it good? A: Likely not. The HCl smell indicates significant hydrolysis.

        • Fix: If you cannot buy fresh, you can try to recrystallize the sulfonyl chloride from dry hexane/toluene, but it is often more cost-effective to purchase a fresh bottle.

        Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for sluggish anilines.

        • Protocol: Seal tube, DCM or DCE,

          
           for 10-20 mins. Note that high temps increase the risk of hydrolysis if the solvent isn't bone-dry [6].
          

        References

        • BenchChem Technical Support. (2025).[2][3] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.Link

        • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.Link

        • BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Prevention of Bis-sulfonylation.Link

        • National Institutes of Health (NIH). Synthesis of amide derivatives... using EDC and DMAP. (Demonstrates DMAP catalysis mechanisms applicable to sulfonylation). Link

        • Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Mechanisms.Link

        • De Luca, L., et al. (2008).[4] Microwave-Assisted Synthesis of Sulfonamides. J. Org.[4][5] Chem. Link

        Sources

        Technical Support Center: Optimizing Sulfonyl Chloride & Aminoacetophenone Coupling Reactions

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of coupling sulfonyl chlorides with aminoacetophenones. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to optimize your reaction outcomes, ensuring high yield, purity, and reproducibility.

        Frequently Asked Questions (FAQs): Core Reaction Principles

        This section addresses fundamental questions regarding the sulfonylation of aminoacetophenones, providing the foundational knowledge needed for successful synthesis and troubleshooting.

        Q1: What is the fundamental reaction mechanism for the coupling of a sulfonyl chloride with an aminoacetophenone?

        A1: The reaction is a classic nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[1] The nitrogen atom of the aminoacetophenone acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to form the stable sulfonamide bond.[2] The entire process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[3]

        Q2: What are the most critical parameters to control for a successful and high-yielding reaction?

        A2: Several parameters are crucial for optimizing this coupling reaction. The most critical are:

        • Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.[4]

        • Base: The choice and amount of base used to scavenge the HCl byproduct.[3]

        • Temperature: The reaction temperature significantly impacts both the reaction rate and the prevalence of side reactions.[4]

        • Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture is key to preventing side reactions.[2][4]

        • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[3][5]

        Q3: How do the electronic properties of the substituents on the aminoacetophenone and sulfonyl chloride rings affect reactivity?

        A3: The electronic properties of both reactants play a significant role.

        • Aminoacetophenone (Nucleophile): Electron-donating groups on the aromatic ring of the aminoacetophenone increase the nucleophilicity of the amine, generally leading to a faster reaction. Conversely, strong electron-withdrawing groups (like the acetyl group, -COCH₃, already present) decrease the amine's nucleophilicity, potentially slowing the reaction down.[3]

        • Sulfonyl Chloride (Electrophile): Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, increasing the reaction rate. Electron-donating groups have the opposite effect.[1]

        Q4: What are the primary side reactions to be aware of during this synthesis?

        A4: The most common side reactions include:

        • Di-sulfonylation: Since aminoacetophenone is a primary amine, it has two N-H bonds. Under certain conditions, particularly with excess sulfonyl chloride or a strong base, the initially formed mono-sulfonamide can be deprotonated and react with a second molecule of sulfonyl chloride.[3][4]

        • Hydrolysis of Sulfonyl Chloride: The presence of water in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[3][5]

        • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[3]

        Reaction Mechanism & Troubleshooting Workflow

        The following diagrams illustrate the core reaction pathway and a logical workflow for diagnosing and resolving common experimental issues.

        Sulfonamide Formation Mechanism General Reaction Mechanism Reactants Aminoacetophenone (Ar-NH2) + Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_HCl Protonated Sulfonamide + Chloride Ion (Cl-) Intermediate->Product_HCl Loss of Leaving Group Final_Product Final Sulfonamide (Ar-NH-SO2R) Product_HCl->Final_Product Deprotonation Byproduct Base-HCl Salt Product_HCl->Byproduct Base Base (e.g., Pyridine) Base->Product_HCl Base->Byproduct HCl Scavenging

        Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

        Troubleshooting_Low_Yield Troubleshooting Workflow: Low or No Product Yield Start Problem: Low or No Yield Check_SM Analyze Starting Materials (SMs) by NMR/LC-MS Start->Check_SM SM_OK SMs are Pure & Correct Check_SM->SM_OK Pass SM_Bad SM Degradation Detected (e.g., Sulfonic Acid) Check_SM->SM_Bad Fail Check_Conditions Review Reaction Conditions SM_OK->Check_Conditions Sol_SM_Bad Solution: - Use fresh/purified sulfonyl chloride. - Ensure amine purity. SM_Bad->Sol_SM_Bad Temp_Low Is Temperature Too Low? Check_Conditions->Temp_Low Base_Wrong Is Base Inappropriate/Insufficient? Check_Conditions->Base_Wrong Sol_Temp Solution: - Increase reaction temperature. - Add catalyst (e.g., DMAP). Temp_Low->Sol_Temp Yes Sol_Base Solution: - Use a stronger, non-nucleophilic base. - Ensure >=1 equivalent is used. Base_Wrong->Sol_Base Yes

        Caption: A logical decision tree for troubleshooting low product yield.

        Troubleshooting Guide

        This guide provides solutions to common problems encountered during the coupling reaction.

        ProblemPotential Cause(s)Recommended Solution(s)
        Low to No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride has hydrolyzed to sulfonic acid due to moisture.[3] 2. Low Amine Reactivity: The aminoacetophenone is sterically hindered or electronically deactivated.[3] 3. Incorrect Stoichiometry or Insufficient Base: An improper ratio of reactants or not enough base to neutralize HCl.1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.[2] 2. Increase the reaction temperature. For particularly unreactive amines, consider using a catalytic amount of a superior nucleophile like 4-dimethylaminopyridine (DMAP).[4] 3. Carefully verify the molar equivalents of all reactants. Use at least one equivalent of base per equivalent of sulfonyl chloride.
        Significant Di-sulfonylation Product Observed 1. Incorrect Stoichiometry: An excess of sulfonyl chloride was used. 2. High Concentration of Sulfonyl Chloride: Reagent was added too quickly. 3. Strong Base/High Temperature: Conditions favor deprotonation of the mono-sulfonamide product, which then reacts again.[4]1. Use a slight excess of the aminoacetophenone relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine).[4] 2. Add the sulfonyl chloride dropwise as a solution over a prolonged period (30-60 minutes) to keep its instantaneous concentration low.[2][4] 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[4]
        Major Byproduct is a Polar Spot on TLC (Sulfonic Acid) 1. Water in the Reaction: Presence of moisture in the solvent, reagents, or on glassware.[3] 2. Use of Protic Solvents: Solvents like ethanol or methanol can contain water or react themselves.1. Use high-purity anhydrous solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] 2. Switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[4]
        Complex Mixture/Difficult Purification 1. Reaction Run Too Hot or Too Long: This can lead to decomposition or multiple side products. 2. Base Reactivity: Some bases, like pyridine, can sometimes react with the sulfonyl chloride.[2]1. Monitor the reaction closely by TLC or LC-MS and stop it once the starting amine is consumed.[2] 2. Add the sulfonyl chloride slowly at a low temperature before allowing the reaction to warm. Consider switching to a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

        Optimization Strategies & Experimental Protocol

        Optimizing Key Reaction Parameters

        Careful selection of reagents and conditions is paramount for a successful reaction. The following table summarizes the impact of common bases.

        Base TypeExamplesCharacteristics & Impact on Reaction
        Pyridine-Type Bases Pyridine, LutidineOften used as both base and solvent. Moderately basic. Can sometimes act as a nucleophilic catalyst.[1]
        Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Strong, non-nucleophilic bases. Commonly used and effective at scavenging HCl. A large excess can sometimes promote di-sulfonylation.[4]
        Inorganic Bases K₂CO₃, NaHCO₃Weaker bases, often used in biphasic systems or for specific substrates. Can be slower.
        Nucleophilic Catalysts 4-Dimethylaminopyridine (DMAP)Used in catalytic amounts alongside a stoichiometric base (like TEA) to accelerate reactions with unreactive amines.[4]
        Standard Experimental Protocol

        This protocol provides a robust starting point for the coupling of an aminoacetophenone with a generic arylsulfonyl chloride.

        Materials & Reagents:

        • Aminoacetophenone (1.0 mmol, 1.0 eq)

        • Arylsulfonyl chloride (1.05 mmol, 1.05 eq)

        • Triethylamine (TEA) (1.5 mmol, 1.5 eq)

        • Anhydrous Dichloromethane (DCM) (10 mL)

        • 1 M Hydrochloric Acid (HCl)

        • Saturated Sodium Bicarbonate (NaHCO₃) solution

        • Brine (Saturated NaCl solution)

        • Anhydrous Sodium Sulfate (Na₂SO₄)

        • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

        Procedure:

        • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the aminoacetophenone (1.0 mmol) and anhydrous DCM (5 mL). Stir until fully dissolved.

        • Base Addition: Add triethylamine (1.5 mmol) to the solution.

        • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

        • Reagent Addition: In a separate flask, dissolve the arylsulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL). Add this solution to the dropping funnel.

        • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the temperature at 0 °C.[2]

        • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-5 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aminoacetophenone spot is no longer visible.[2]

        • Workup:

          • Quench the reaction by adding 10 mL of water.

          • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

          • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

        • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure sulfonamide.

        References

        • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

        • RSC Advances. (n.d.). Microwave-assisted sulfonylation of amines. Retrieved from

        • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

        • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Retrieved from [Link]

        • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

        • ResearchGate. (2017, September). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Retrieved from [Link]

        • National Center for Biotechnology Information (PMC - NIH). (2019, October 2). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]

        • National Center for Biotechnology Information (NIH). (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

        • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

        • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

        • National Center for Biotechnology Information. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Retrieved from [Link]

        Sources

        Validation & Comparative

        A Researcher's Guide to the 1H NMR Spectral Analysis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the 1H NMR spectrum of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, a molecule of interest in medicinal chemistry.

        This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind the spectral features, a comparison with alternative analytical approaches, and a detailed experimental protocol for obtaining high-quality data.

        Deciphering the Molecular Architecture: A Predicted 1H NMR Spectrum

        The structure of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide presents a fascinating array of proton environments, each with a characteristic chemical shift and coupling pattern. Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the salient features of its 1H NMR spectrum.

        dot graph "molecular_structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

        // Nodes for atoms N [label="N", pos="0,0!"]; S [label="S", pos="-1.5,-0.5!"]; O1 [label="O", pos="-2.2,0.2!"]; O2 [label="O", pos="-1.8,-1.5!"]; C_Me_S [label="C", pos="-0.5,-1.5!"]; H_Me_S1 [label="H", pos="-0.2,-2.2!"]; H_Me_S2 [label="H", pos="-0.8,-2.2!"]; H_Me_S3 [label="H", pos="0,-1.8!"];

        C_benzyl [label="C", pos="1.5,0!"]; H_benzyl1 [label="H", pos="1.8,0.7!"]; H_benzyl2 [label="H", pos="1.8,-0.7!"]; Aryl_benzyl [label="Aryl (Benzyl)", shape=circle, style=filled, fillcolor="#F1F3F4", pos="3,0!"];

        Aryl_acetylphenyl [label="Aryl (Acetylphenyl)", shape=circle, style=filled, fillcolor="#F1F3F4", pos="0,1.5!"]; C_acetyl_aryl [label="C", pos="0,2.5!"]; O_acetyl [label="O", pos="0.8,3!"]; C_Me_acetyl [label="C", pos="-1,3.2!"]; H_Me_acetyl1 [label="H", pos="-1.5,3.9!"]; H_Me_acetyl2 [label="H", pos="-0.5,3.9!"]; H_Me_acetyl3 [label="H", pos="-1.5,2.9!"];

        // Edges N -- S; S -- O1 [label=""]; S -- O2 [label=""]; S -- C_Me_S; C_Me_S -- H_Me_S1; C_Me_S -- H_Me_S2; C_Me_S -- H_Me_S3;

        N -- C_benzyl; C_benzyl -- H_benzyl1; C_benzyl -- H_benzyl2; C_benzyl -- Aryl_benzyl;

        N -- Aryl_acetylphenyl; Aryl_acetylphenyl -- C_acetyl_aryl; C_acetyl_aryl -- O_acetyl; C_acetyl_aryl -- C_Me_acetyl; C_Me_acetyl -- H_Me_acetyl1; C_Me_acetyl -- H_Me_acetyl2; C_Me_acetyl -- H_Me_acetyl3; } Caption: Molecular structure of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.

        Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
        a (CH3-SO2)~ 2.9 - 3.1Singlet (s)3HThe methyl protons of the methanesulfonyl group are deshielded by the adjacent electron-withdrawing sulfonyl group, resulting in a downfield shift.[1]
        b (CH3-CO)~ 2.6Singlet (s)3HThe acetyl methyl protons are adjacent to a carbonyl group, which causes a characteristic downfield shift.[2]
        c (Ar-CH2-N)~ 4.8 - 5.0Singlet (s)2HThe benzylic protons are significantly deshielded due to their proximity to the electronegative nitrogen atom and the aromatic ring. In many similar N-benzyl compounds, these protons appear as a singlet.[3][4]
        d (Aromatic, Benzyl)~ 7.2 - 7.4Multiplet (m)5HThe five protons on the unsubstituted benzyl ring will exhibit complex splitting patterns, appearing as a multiplet in a typical aromatic region.
        e, f (Aromatic, Acetylphenyl)~ 7.4 - 8.0Doublets (d)2H, 2HThe para-substituted acetylphenyl ring will give rise to two distinct doublets. The protons ortho to the electron-withdrawing acetyl group (f) are expected to be further downfield than those ortho to the nitrogen atom (e) due to stronger deshielding.[5]

        Comparative Analysis: Why 1H NMR is the Gold Standard

        While other analytical techniques can provide valuable information, 1H NMR offers an unparalleled level of structural detail for a molecule like N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.

        • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. However, it cannot distinguish between isomers and provides limited information about the connectivity of atoms.

        • Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as the carbonyl (C=O) of the acetyl group and the sulfonyl (S=O) group. However, it does not provide a complete picture of the molecular skeleton.

        • X-ray Crystallography: Offers the most definitive three-dimensional structure. However, it requires a suitable single crystal, which can be challenging to obtain.

        1H NMR, in contrast, provides a detailed map of the proton framework of the molecule, revealing crucial information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration.

        Experimental Protocol for High-Resolution 1H NMR Analysis

        The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

        dot digraph "nmr_workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

        subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "dissolve" [label="Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3)."]; "tms" [label="Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)."]; "transfer" [label="Transfer the solution to a clean, dry 5 mm NMR tube."]; "dissolve" -> "tms" -> "transfer"; }

        subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "instrument" [label="Place the NMR tube in the spectrometer."]; "shimming" [label="Shim the magnetic field to optimize homogeneity."]; "parameters" [label="Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay)."]; "acquire" [label="Acquire the Free Induction Decay (FID)."]; "instrument" -> "shimming" -> "parameters" -> "acquire"; }

        subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; "fourier" [label="Apply Fourier Transform to the FID to obtain the spectrum."]; "phase" [label="Phase the spectrum to obtain pure absorption peaks."]; "baseline" [label="Apply baseline correction."]; "integrate" [label="Integrate the peaks to determine relative proton ratios."]; "reference" [label="Reference the spectrum to the TMS peak at 0 ppm."]; "fourier" -> "phase" -> "baseline" -> "integrate" -> "reference"; }

        "transfer" -> "instrument" [style=invis]; "acquire" -> "fourier" [style=invis]; } Caption: A streamlined workflow for 1H NMR analysis.

        Step-by-Step Methodology:

        • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for this type of compound. Ensure the solvent is of high purity to avoid extraneous signals.

        • Sample Concentration: A concentration of 5-10 mg/mL is generally sufficient for a high-field NMR spectrometer (≥400 MHz).

        • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal defined as 0.0 ppm.[6]

        • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex multiplets.

        • Acquisition Parameters:

          • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

          • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

          • Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

        • Data Processing: Standard processing software (e.g., MestReNova, TopSpin) should be used for Fourier transformation, phasing, baseline correction, and integration.

        Conclusion and Future Perspectives

        The 1H NMR spectrum of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide provides a wealth of structural information that is indispensable for its characterization. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of their synthesized compound. This guide provides a robust framework for the analysis and interpretation of this molecule's NMR spectrum, empowering scientists in their research and development endeavors. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to provide even more definitive assignments of all proton and carbon signals.

        References

        • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
        • Supplementary Information - The Royal Society of Chemistry.
        • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
        • methanesulfonyl chloride - Organic Syntheses Procedure.
        • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
        • 1H NMR Chemical Shift - Oregon State University.

        Sources

        Advanced Characterization of Acetylphenyl Sulfonamides: Crystal Structure, XRD Profiling, and Performance Benchmarking

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides a technical deep-dive into the solid-state characterization of acetylphenyl sulfonamides , a class of compounds critical in medicinal chemistry for their carbonic anhydrase inhibitory potential and antibacterial activity. Unlike standard sulfonamides, the introduction of an acetylphenyl moiety alters the hydrogen-bonding landscape, significantly impacting crystal packing, solubility, and bioavailability.

        This document compares the crystallographic and physicochemical performance of

        
        -(4-acetylphenyl)benzenesulfonamide derivatives  (The "Product") against standard Sulfanilamide  and its metabolic byproduct, 
        
        
        
        -acetylsulfanilamide
        (The "Alternatives").
        Crystallographic Architecture & Comparative Analysis

        The efficacy of a sulfonamide drug is intrinsically linked to its solid-state arrangement. The "acetylphenyl" modification shifts the crystal packing from the classic two-dimensional sheets seen in sulfanilamide to complex one-dimensional chains or V-shaped conformers.

        1.1 Unit Cell & Space Group Comparison

        The following table contrasts the crystallographic parameters of a representative acetylphenyl derivative against the standard sulfanilamide polymorphs and its acetylated metabolite.

        Table 1: Crystallographic Parameters of Acetylphenyl Sulfonamides vs. Alternatives

        ParameterProduct:
        
        
        -(4-acetylphenyl)-4-methoxybenzenesulfonamide
        Alternative A: Sulfanilamide (
        
        
        -form)
        Alternative B:
        
        
        -Acetylsulfanilamide (Metabolite)
        Crystal System MonoclinicMonoclinicMonoclinic
        Space Group
        
        
        
        
        
        
        
        
        (
        
        
        )
        11.6614.807.89
        
        
        (
        
        
        )
        9.785.6012.85
        
        
        (
        
        
        )
        14.2818.409.87
        
        
        (
        
        
        )
        106.8111.898.5
        
        
        (Molecules/Cell)
        444
        Packing Motif V-shaped conformation;
        
        
        chains via
        
        
        2D Sheets via
        
        
        Layers; High lattice energy (low solubility)
        Ref. [1][2][3]
        1.2 Structural Causality (Expert Insight)
        • The "V-Shape" Effect: The acetylphenyl derivative adopts a V-shaped conformation with a dihedral angle between rings of ~86°.[1] This prevents the tight, planar stacking seen in Sulfanilamide.

        • Implication: This steric bulk disrupts the robust 2D hydrogen-bonding network of the parent sulfonamide, potentially enhancing dissolution rates despite the increased molecular weight.

        • Metabolite Risk:

          
          -acetylsulfanilamide (Alternative B) packs efficiently with high lattice energy, which directly correlates to its notorious insolubility and risk of crystalluria (kidney stones) in clinical settings.
          
        X-Ray Diffraction (XRD) Profiling

        Powder X-Ray Diffraction (PXRD) is the primary tool for distinguishing the desired acetylphenyl product from unreacted starting materials or polymorphic impurities.

        2.1 Diagnostic Workflow

        The following diagram illustrates the logical workflow for validating the acetylphenyl structure using XRD and distinguishing it from the

        
        -acetyl metabolite.
        

        XRD_Workflow Start Crude Product (Acetylphenyl Sulfonamide) PXRD Perform PXRD Scan (2u03B8: 5u00B0 - 40u00B0) Start->PXRD Check1 Check Low Angle Peaks (<10u00B0 2u03B8) PXRD->Check1 MatchA Peak at ~7.8u00B0? (Indicates d ~11.3u00C5) Check1->MatchA Yes MatchB Peak at ~6.0u00B0? (Indicates d ~14.7u00C5) Check1->MatchB No Result_Prod CONFIRMED: Product Phase (Monoclinic P21/c) MatchA->Result_Prod Matches Simulated Pattern Result_Met WARNING: N4-Acetyl Impurity (Metabolite Phase) MatchA->Result_Met Shifted/Extra Peaks Result_Imp WARNING: Unreacted Sulfanilamide (Check u03B2-form peaks) MatchB->Result_Imp Matches Sulfanilamide

        Figure 1: Decision logic for XRD phase identification. The unique unit cell dimensions of acetylphenyl derivatives generate distinct low-angle reflections compared to the parent sulfonamide.

        2.2 Experimental Protocol: High-Resolution PXRD

        To ensure data integrity and reproducibility, follow this self-validating protocol:

        • Sample Preparation:

          • Grind 50 mg of the acetylphenyl sulfonamide crystals using an agate mortar.

          • Critical Step: Pass powder through a 325-mesh sieve to minimize preferred orientation (a common artifact in needle-like sulfonamide crystals).

        • Mounting:

          • Back-load the sample into a zero-background silicon holder. This eliminates amorphous scattering from glass slides.

        • Data Collection:

          • Instrument: Cu K

            
             radiation (
            
            
            
            ).
          • Range:

            
             to 
            
            
            
            .
          • Step Size:

            
             with a dwell time of 2 seconds/step.
            
        • Validation:

          • Compare the experimental pattern with the calculated pattern from the Single Crystal data (Table 1). The peak positions (

            
            ) must match within 
            
            
            
            .
        Performance Benchmarking: Solubility & Stability

        The "Acetylphenyl" modification is often a strategy to modulate the physicochemical properties of the sulfonamide pharmacophore.

        3.1 Solubility Profile

        Solubility is the rate-limiting step for the bioavailability of Class II/IV drugs.

        • Product (

          
          -Acetylphenyl):  Moderate solubility. The V-shaped packing creates "voids" or less efficient packing compared to planar analogs, reducing the lattice energy required for dissolution.
          
        • Alternative (

          
          -Acetyl Metabolite):  Very Low solubility. The planar structure allows tight 
          
          
          
          stacking and strong intermolecular hydrogen bonds, leading to high lattice energy. This is the mechanistic cause of crystalluria.

        Table 2: Comparative Physicochemical Performance

        FeatureAcetylphenyl Sulfonamide
        
        
        -Acetylsulfanilamide
        Implication
        H-Bond Donor 1 (Amide NH)1 (Sulfonamide NH)Product has reduced donor capacity, aiding membrane permeability.
        Lattice Energy ModerateHighProduct dissolves easier than the metabolite.
        Melting Point 175-177 °C [1]215 °CLower MP correlates with higher aqueous solubility (General Solubility Equation).
        Bio-Risk Low Crystalluria RiskHigh Crystalluria RiskProduct is safer for renal clearance profiles.
        3.2 H-Bonding Network Logic

        The following diagram explains the structural stability differences based on hydrogen bonding motifs (Graph Set Analysis).

        HBond_Logic Substrate Sulfonamide Moiety Path_A Acetylphenyl Derivative (Product) Substrate->Path_A Path_B N4-Acetyl Metabolite (Alternative) Substrate->Path_B Motif_A C(4) Infinite Chains (Weaker Network) Path_A->Motif_A Steric Bulk Motif_B R2,2(8) Dimers + Layers (Strong Network) Path_B->Motif_B Planar Stacking Outcome_A Higher Solubility Better Bioavailability Motif_A->Outcome_A Outcome_B Lattice Stability Precipitation Risk Motif_B->Outcome_B

        Figure 2: Structural causality of solubility. The acetylphenyl group forces a chain motif (C4) that is energetically easier to break during dissolution compared to the robust dimers (R2,2(8)) of the metabolite.

        Experimental Protocol: Single Crystal Growth

        To obtain the unit cell data required for the comparisons above, high-quality single crystals are necessary.

        Method: Slow Evaporation (Self-Validating)

        • Solvent Selection: Dissolve 20 mg of the acetylphenyl sulfonamide in 5 mL of Ethanol/Acetone (1:1 v/v) .

          • Why: Pure ethanol often leads to rapid precipitation (microcrystalline powder), while acetone slows nucleation.

        • Filtration: Filter the solution through a 0.45

          
          m PTFE syringe filter into a clean 20 mL scintillation vial.
          
          • Validation: The solution must be optically clear (no Tyndall effect) to prevent multi-site nucleation.

        • Crystallization: Cover the vial with Parafilm and pierce 3-4 small holes with a needle. Store at 20°C in a vibration-free zone.

        • Harvesting: Crystals suitable for SC-XRD (approx.

          
           mm) should appear within 3-5 days.
          
        References
        • Kobkeatthawin, T., Chantrapromma, S., Fun, H. K. (2013). "

          
          -(4-Acetylphenyl)-4-methoxybenzenesulfonamide". Acta Crystallographica Section E, 69(11), o1673. 
          
        • O'Yang, H., Baenziger, N. C., Guillory, J. K. (1974). "Physical properties of four polymorphic forms of sulfanilamide". Journal of Pharmaceutical Sciences, 63(1), 145-146.[2]

        • Vree, T. B., et al. (1980).[3] "Determination of the Acetylator Phenotype and Pharmacokinetics of Some Sulphonamides in Man". Clinical Pharmacokinetics, 5, 274–294.[3]

        • Gelbrich, T., et al. (2007). "Systematic investigation of the structural diversity of sulfonamides". CrystEngComm, 9, 1-15.

        Sources

        Reference Standards for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide: A Technical Comparison Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        The following guide provides an in-depth technical comparison of reference standard options for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS 110698-70-9). This compound is a critical process-related impurity often associated with the synthesis of sulfonamide-class active pharmaceutical ingredients (APIs), such as sotalol, dofetilide, or coxib derivatives.

        This guide is structured to assist analytical scientists in selecting the appropriate grade of reference material based on the stage of drug development (R&D vs. GMP release) and the analytical technique employed (HPLC-UV vs. LC-MS/MS).

        Executive Summary: The Hierarchy of Accuracy

        In pharmaceutical impurity profiling, the "truth" of your data is only as good as the reference standard used to calibrate it. For N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , a secondary sulfonamide impurity, the choice of standard impacts the accuracy of quantitation, particularly when determining response factors (RF) relative to the API.

        This guide compares three distinct classes of reference materials:

        • ISO 17034 Certified Reference Materials (CRMs): The metrological gold standard.

        • Commercial Analytical Standards (Secondary): The industry workhorse for routine QC.

        • In-House Synthesized Materials (Research Grade): High-risk, high-maintenance alternatives.

        Technical Context: The Impurity and Its Origin

        To understand the stability and solubility challenges of this standard, one must understand its chemical origin. This impurity typically arises during the sulfonylation of 4-aminoacetophenone or via the inadvertent benzylation of the sulfonamide nitrogen.

        Impurity Genesis Pathway

        The following diagram illustrates the formation of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (Impurity B) as a side-reaction product during API synthesis.

        ImpurityPathway Start 4-Aminoacetophenone Step1 Sulfonylation (+ Methanesulfonyl Chloride) Start->Step1 Inter N-(4-Acetylphenyl)methanesulfonamide (Primary Intermediate) Step1->Inter SideRxn Side Reaction: N-Alkylation (+ Benzyl Chloride) Inter->SideRxn Trace Benzyl Source Target N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (Target Impurity) SideRxn->Target

        Figure 1: Mechanistic origin of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide. The presence of benzyl halides in the reaction matrix can alkylate the sulfonamide nitrogen, creating this lipophilic impurity.

        Comparative Analysis of Reference Standard Options

        Option A: ISO 17034 Certified Reference Material (CRM)
        • Best For: Method Validation (ICH Q2), Calculating Relative Response Factors (RRF), and dispute resolution.

        • Performance Profile:

          • Traceability: NIST or SI-traceable.

          • Uncertainty: Explicitly stated (e.g., 99.5% ± 0.3%). Includes uncertainty from homogeneity, stability, and characterization.

          • Water Content: Determined by Karl Fischer (essential for sulfonamides which can be hygroscopic).

        • The "Hidden" Advantage: CRMs account for mass balance. A 99% pure standard by HPLC area % might only be 95% pure by mass if it contains salts or residual solvents. CRMs correct for this.

        Option B: Commercial Analytical Standard (Secondary)
        • Best For: Routine Batch Release, Stability Testing.

        • Performance Profile:

          • Purity: Typically >98% by HPLC.

          • Identity: Confirmed by 1H-NMR and MS.

          • Limitation: Often lacks a detailed uncertainty budget. The "Assay" value may be "as is" rather than "dried basis," introducing a potential 1-5% error in quantitation if the powder is hygroscopic.

        Option C: In-House Synthesized Standard
        • Best For: Early R&D, Qualitative Marker Identification.

        • Performance Profile:

          • Risk: High. Requires extensive internal characterization (qNMR, TGA, ROI).

          • Stability: Unknown. Without long-term stability data, the potency may drift, leading to "false failures" in QC testing.

        Summary of Performance Metrics
        FeatureISO 17034 CRMAnalytical StandardIn-House / Research Grade
        Assay Accuracy High (Mass Balance)Moderate (Chromatographic Purity)Low (Variable)
        Traceability SI / NISTVendor LotNone
        Uncertainty Budget Yes (± %)NoNo
        Acceptance in GMP Gold StandardAccepted (with verification)Requires Full Qualification
        Cost
        
        
        $
        
        
        $ (High Labor)

        Experimental Validation Protocols

        To objectively compare these standards, the following protocols ensure scientific integrity.

        Protocol 1: Relative Response Factor (RRF) Determination

        The RRF is the most critical metric. If your standard is impure (e.g., contains 10% water/solvent), your RRF calculation will be skewed, leading to permanent systematic error in all future batch releases.

        Workflow:

        • Preparation: Prepare equimolar solutions (0.05 mg/mL) of the API and the N-(4-Acetylphenyl)-N-benzylmethanesulfonamide standard.

        • Solvent: Use Acetonitrile:Water (50:50) as diluent. Sulfonamides exhibit poor solubility in pure water.

        • HPLC Conditions:

          • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: Acetonitrile.

          • Gradient: 5% B to 95% B over 15 minutes.

          • Detection: UV at 254 nm (aromatic ring) and 280 nm.

        • Calculation:

          
          
          Note: Use the "As-is" weight for the standard only if the Certificate of Analysis (CoA) explicitly states the purity is on an "as-is" basis. Otherwise, correct for water/solvents.
          
        Protocol 2: Self-Validating Purity Check (The "Cross-Over" Test)

        If you are switching from a Vendor A standard to a Vendor B standard, perform this bridge study:

        • Prepare stock solutions of both standards independently.

        • Inject Standard A as the "Sample" and quantify it against Standard B as the "Calibrant".

        • Acceptance Criteria: The calculated recovery must be between 98.0% and 102.0%. If not, one standard is compromised (likely due to moisture absorption).

        Decision Framework: Selecting the Right Standard

        The following decision tree guides the selection process based on regulatory requirements and analytical needs.

        DecisionTree Start Select Standard Usage Q1 Is this for GMP Release or Stability? Start->Q1 Q2 Is this for Method Validation or Reference Standard Qualification? Q1->Q2 No Action2 Use Analytical Standard (Secondary Source) Q1->Action2 Yes (Routine) Action1 Use ISO 17034 CRM (Primary Source) Q2->Action1 Yes (Critical) Action3 Use In-House/Research Grade (Qualitative Only) Q2->Action3 No (R&D/Screening)

        Figure 2: Decision matrix for selecting reference standards based on regulatory impact.

        Conclusion & Recommendations

        For the analysis of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide , the physical stability of the reference standard is the primary source of experimental error. The sulfonamide moiety is prone to moisture uptake, and the benzyl group adds lipophilicity that can complicate dissolution in aqueous mobile phases.

        Final Recommendations:

        • For Method Validation: Always invest in an ISO 17034 CRM to establish the Relative Response Factor (RRF). This locks in the accuracy of your method.

        • For Routine QC: A high-purity Analytical Standard is sufficient, provided it is stored in a desiccator at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.

        • Critical Step: Always verify the "Assay" value on the CoA. If it is determined by HPLC Area % only, you must manually correct for water (KF) and residual solvents (GC) to avoid overestimating the impurity content in your drug product.

        References

        • United States Pharmacopeia (USP).

        • International Council for Harmonisation (ICH).Guideline Q3A(R2): Impurities in New Drug Substances.

        • LGC Standards.

        • Agilent Technologies.

        • European Medicines Agency (EMA).

        Safety Operating Guide

        N-(4-Acetylphenyl)-N-benzylmethanesulfonamide proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical guide details the proper disposal and handling procedures for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS: 110698-70-9). This document is structured for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety practices (OSHA/EPA).

        Parameter Critical Information
        CAS Number 110698-70-9
        Signal Word WARNING
        GHS Hazards H302/H312/H332 (Harmful if swallowed/contact/inhaled)H315/H319 (Causes skin/eye irritation)H410 (Very toxic to aquatic life with long-lasting effects)
        Required PPE Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat, N95 Respirator (if dust is generated).[1]
        Disposal Stream Solid Hazardous Waste (Do NOT flush to sewer).
        Incompatibility Strong oxidizing agents.[2]

        Chemical Profile & Hazard Identification

        Substance Identification
        • Chemical Name: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide[1][3][4]

        • Molecular Formula: C₁₆H₁₇NO₃S[1]

        • Physical State: Solid (typically white to off-white powder).[1]

        • Solubility: Insoluble in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[1]

        Critical Hazards (SAR Analysis)

        As a Senior Application Scientist, I must highlight that while this specific sulfonamide is stable, its structural components dictate its risk profile:

        • Sulfonamide Moiety: Historically associated with allergic sensitization and specific aquatic toxicity. The H410 classification is critical; even milligram quantities can contaminate large volumes of water, making drain disposal strictly prohibited [1].

        • Benzyl & Acetyl Groups: These contribute to the compound's lipophilicity, facilitating dermal absorption (H312).

        • Nitrogen/Sulfur Content: Upon thermal decomposition (fire), this compound releases toxic NOₓ and SOₓ fumes, requiring incineration with scrubbers.

        Step-by-Step Disposal Protocol

        This protocol uses a "Contain-Segregate-Incinerate" strategy to ensure zero environmental release.[1]

        Solid Waste Disposal (Pure Compound)
        • Step 1: Containment. Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid low-density plastics that may be permeable to organic residues over time.[1]

        • Step 2: Labeling. Affix a hazardous waste label.[5] Clearly print the full chemical name.[6] Do not use abbreviations/structures alone.

          • Check: "Toxic," "Irritant," and "Environmental Hazard."

        • Step 3: Segregation. Place the container in the Solid Organic Waste bin.

          • Note: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.[1]

        Liquid Waste (Solutions & Mother Liquors)

        If the compound is dissolved in a solvent (e.g., DMSO, DCM, Methanol):

        • Step 1: Solvent Compatibility. Identify the primary solvent.

          • Halogenated (e.g., DCM):[1] Dispose in Halogenated Waste carboy.

          • Non-Halogenated (e.g., Methanol, Acetone):[1] Dispose in Non-Halogenated Organic carboy.

        • Step 2: Concentration (Optional). If the volume is large (>1L) and the solute concentration is low, rotary evaporation to a solid residue is preferred to reduce liquid waste volume, provided the residue is stable.[1]

        • Step 3: Rinse. Triple-rinse all glassware with a minimal amount of acetone.[1] Collect all rinsates in the liquid waste container.

        Contaminated Debris
        • Items: Weigh boats, pipette tips, gloves, and paper towels.[1]

        • Action: Double-bag in clear polyethylene bags (4 mil thickness).

        • Disposal: Tag as "Solid Hazardous Debris" contaminated with toxic organics.

        Operational Workflow: Disposal Decision Tree

        The following diagram illustrates the logical flow for disposing of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide based on its physical state.

        DisposalWorkflow Start Waste Generation: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper, Tips) StateCheck->Debris Consumables ContainerSolid Place in HDPE or Glass Jar (Screw Cap) Solid->ContainerSolid SolventCheck Identify Solvent Type Liquid->SolventCheck Bagging Double Bag (4 mil Poly) Seal Tightly Debris->Bagging LabelSolid Label: 'Toxic Solid Organic' Check: Aquatic Hazard ContainerSolid->LabelSolid Pickup EHS / Waste Management Pickup (Incineration) LabelSolid->Pickup Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Carboy Transfer to Respective Waste Carboy Halo->Carboy NonHalo->Carboy Carboy->Pickup Bagging->Pickup

        Figure 1: Decision matrix for segregating N-(4-Acetylphenyl)-N-benzylmethanesulfonamide waste streams.

        Emergency Procedures

        Accidental Spills (Solid)
        • Evacuate: Clear the immediate area of unnecessary personnel.

        • PPE: Don double nitrile gloves, lab coat, goggles, and an N95 mask to prevent inhalation of dust.

        • Contain: Cover the spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

        • Clean: Scoop material into a waste container. Wipe the area with soap and water.[7] Do not use bleach (potential reaction with amides/amines).

        • Verify: Check the area with UV light (if applicable for aromatic detection) or visual inspection to ensure no residue remains.

        Exposure Response
        • Eye Contact: Rinse immediately with water for 15 minutes.[2] Remove contact lenses.[2][7] Seek medical attention (H319).

        • Skin Contact: Wash with soap and copious water.[2][7] Remove contaminated clothing immediately (H312).

        • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately.

        Regulatory Compliance & Classification

        Regulatory BodyClassification / Requirement
        EPA (RCRA) Not a "Listed" (P/U) waste, but must be characterized.[1] Treat as Hazardous Waste due to toxicity characteristics.
        DOT (Shipping) If transported pure: UN 3077 , Environmentally hazardous substance, solid, n.o.s.[1] (N-(4-Acetylphenyl)-N-benzylmethanesulfonamide), Class 9, PG III.[1]
        Sewer Authority Strictly Prohibited. H410 classification bans introduction to sanitary sewer systems [2].

        References

        • PubChem. (2025).[4][8] Benzenesulfonamide, N-(4-acetylphenyl)-4-amino- Compound Summary. National Library of Medicine. Available at: [Link]1]

        • Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Acetylsulfanilyl chloride (Related Sulfonamide Derivative). Merck KGaA. Available at: ]">https://www.sigmaaldrich.com[1]

        • Fisher Scientific. (2025). Safety Data Sheet: General Organic Sulfonamides. Thermo Fisher Scientific. Available at: ]">https://www.fishersci.com[1]

        Sources

        Personal protective equipment for handling N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Author: BenchChem Technical Support Team. Date: February 2026

        This document provides essential safety and handling protocols for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide (CAS No. 110698-70-9). As a novel or less-common research chemical, comprehensive, peer-reviewed safety data is not extensively published. Therefore, this guide is built upon a conservative approach, deriving safety protocols from the known hazards of structurally similar sulfonamide and acetylphenyl compounds. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

        Inferred Hazard Assessment and Toxicological Profile

        A thorough hazard assessment is the foundation of laboratory safety. For N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, we must infer its potential hazards from analogous compounds due to the absence of a specific, detailed safety data sheet. The U.S. Environmental Protection Agency (EPA) has flagged this compound for genotoxicity, which necessitates careful handling to minimize exposure.[1] Structurally related chemicals exhibit a range of hazards, including acute toxicity, irritation, and environmental risks.[2][3]

        Causality of Concern: The molecule combines an acetylphenyl group with a sulfonamide structure. Aromatic amines and sulfonamides are classes of compounds with known biological activity and potential toxicity. Therefore, treating this compound with a high degree of caution is scientifically prudent.

        Table 1: Inferred Hazard Profile of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

        Hazard Classification Potential Effect Rationale Based on Analogous Compounds
        Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3] Similar sulfonamide and aromatic ketone compounds are classified under GHS Category 4 for acute toxicity.[2][3]
        Skin Corrosion/Irritation Causes skin irritation.[2][3][4] The aromatic and sulfonamide functionalities present in related molecules are known to cause skin irritation upon direct contact.[2][4]
        Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4] As a crystalline powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[4]
        Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3] Fine powders of organic compounds can easily become airborne and irritate the respiratory tract upon inhalation.[2][3]
        Genotoxicity Potential for genetic defects. The compound is listed with genotoxicity data on the EPA's CompTox Chemicals Dashboard, warranting an assumption of this hazard.[1]

        | Hazardous to the Aquatic Environment | May be toxic to aquatic life with long-lasting effects.[2] | Many complex organic molecules, particularly aromatic ones, are not readily biodegradable and can be harmful to aquatic ecosystems.[2] |

        Personal Protective Equipment (PPE) Protocol

        The selection of PPE is directly dictated by the inferred hazard profile. The primary goal is to establish multiple barriers to prevent chemical contact via all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

        Core PPE (Minimum Requirement for any handling)
        • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect skin and clothing from minor spills and contamination.[5]

        • Safety Glasses: ANSI Z87-certified safety glasses with side shields are mandatory at all times in the laboratory to protect against splashes and projectiles.[6]

        • Nitrile Gloves: Nitrile gloves provide adequate protection against incidental contact with many organic solids and solutions.[6][7] Gloves should be inspected for defects before use and changed immediately if contaminated or torn.[5]

        • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement to ensure no skin is exposed on the lower body and feet.[5][6]

        Enhanced Protection (Task-Specific Requirements)

        Certain tasks carry a higher risk of exposure and mandate an upgraded PPE ensemble.

        Table 2: Recommended PPE Levels for Specific Laboratory Tasks

        Task Risk Assessment Required PPE Justification
        Weighing/Transferring Solid High risk of generating airborne dust. Core PPE + Respiratory Protection (N95 or higher) if outside a fume hood. Chemical Splash Goggles are recommended over safety glasses. An N95 respirator mitigates the inhalation of fine, potentially toxic and irritating particles.[2][3] Goggles provide a full seal around the eyes, offering superior protection from airborne dust.[6]
        Preparing Solutions Moderate risk of splashes. Core PPE + Chemical Splash Goggles and Face Shield . A face shield worn over goggles provides a secondary layer of protection for the entire face during tasks like dissolving solids, where splashes are more likely.
        Running Reactions/Work-up Variable risk depending on scale and reagents. Core PPE + Chemical Splash Goggles . Consider double-gloving and a chemically resistant apron for larger volumes. Protects against splashes of the reaction mixture. Double-gloving provides additional protection and allows for the safe removal of a contaminated outer glove.

        | Handling Waste | Moderate risk of contact with concentrated waste. | Core PPE + Chemical Splash Goggles . | Ensures protection from splashes when consolidating or moving liquid and solid hazardous waste. |

        Standard Operating Procedures (SOPs)

        A disciplined workflow is as crucial as the PPE itself. These procedures ensure that safety is integrated into the entire handling process.

        Step-by-Step PPE Donning and Doffing

        Donning (Putting On):

        • Perform hand hygiene.

        • Don lab coat, ensuring it is fully buttoned.

        • Don respiratory protection (if required), ensuring a proper seal check.

        • Don eye and face protection (goggles/face shield).

        • Don gloves, pulling the cuffs over the sleeves of the lab coat.

        Doffing (Taking Off):

        • Remove gloves using a peel-off technique to avoid touching the outer contaminated surface.

        • Remove the lab coat by rolling it outwards, keeping the contaminated surface away from your body.

        • Perform hand hygiene.

        • Remove face shield and goggles.

        • Remove respirator (if used).

        • Wash hands thoroughly with soap and water.[8]

        Safe Handling Workflow

        All operations involving the solid compound or its concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7][9]

        G prep Step 1: Preparation - Assemble all required glassware & reagents. - Verify fume hood is operational. ppe Step 2: Don PPE - Select appropriate PPE based on Table 2. - Ensure proper fit. prep->ppe Verify Safety Measures weigh Step 3: Weighing - Tare balance with weigh paper/boat. - Carefully transfer solid compound. - Record mass. ppe->weigh Enter Controlled Area dissolve Step 4: Solubilization - Place vessel with solvent in fume hood. - Slowly add weighed solid to solvent. - Use magnetic stirring if necessary. weigh->dissolve Transfer to Fume Hood cleanup Step 5: Immediate Cleanup - Decontaminate spatula and surfaces. - Dispose of contaminated weigh paper in solid waste container. dissolve->cleanup After Transfer waste Step 6: Segregate Waste - Place all contaminated solids and liquids into appropriately labeled hazardous waste containers. cleanup->waste End of Procedure

        Caption: Workflow for Safely Handling Solid N-(4-Acetylphenyl)-N-benzylmethanesulfonamide.

        Spill and Emergency Procedures
        • Minor Spill (Solid):

          • Alert personnel in the immediate area.[8]

          • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

          • Carefully sweep the material into a designated hazardous waste container.[9]

          • Decontaminate the area with an appropriate solvent and wipe clean.

        • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.

        • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

        • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

        • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

        Waste Disposal Plan

        Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All waste generated from handling N-(4-Acetylphenyl)-N-benzylmethanesulfonamide must be treated as hazardous waste.[10]

        Step-by-Step Disposal Protocol
        • Solid Waste:

          • Description: Includes contaminated gloves, weigh papers, pipette tips, and absorbent materials from spills.

          • Procedure: Place these materials directly into a clearly labeled, sealed container designated for "Solid Hazardous Chemical Waste".[10] The container should have a lid to prevent the escape of vapors or dust.

        • Liquid Waste:

          • Description: Includes reaction mother liquors, chromatography fractions, and any solutions containing the compound.

          • Procedure: Collect all liquid waste in a compatible, sealed, and shatter-resistant container.[10] Do not mix incompatible waste streams. The container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and approximate concentrations.[11]

        • Empty Containers (Sharps and Glassware):

          • Description: Original vials of the compound, or glassware used for reactions.

          • Procedure: Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste.[11] After triple-rinsing, the glassware can be washed for reuse or disposed of in a designated broken glass container.

        • Final Disposal:

          • All labeled hazardous waste containers should be stored in a designated satellite accumulation area.

          • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10] The preferred method of destruction for such organic compounds is high-temperature incineration.[10]

        References

        • U.S. Environmental Protection Agency. (2025, October 15). N-(4-Acetylphenyl)-N-benzylmethanesulfonamide - Hazard Genotoxicity. EPA CompTox Chemicals Dashboard.
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